Product packaging for Diphenylpyraline Hydrochloride(Cat. No.:CAS No. 132-18-3)

Diphenylpyraline Hydrochloride

Cat. No.: B1670737
CAS No.: 132-18-3
M. Wt: 317.9 g/mol
InChI Key: LPRLDRXGWKXRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIPHENYLPYRALINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Diphenylpyraline (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClNO B1670737 Diphenylpyraline Hydrochloride CAS No. 132-18-3

Properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRLDRXGWKXRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-20-6 (Parent)
Record name Diphenylpyraline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047772
Record name Diphenylpyraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132-18-3
Record name Diafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylpyraline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylpyraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylpyraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenylpyraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylpyraline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLPYRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FU7F1E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline hydrochloride is a first-generation antihistamine that primarily functions as a potent and competitive antagonist of the histamine H1 receptor. Its therapeutic applications have historically centered on the management of allergic conditions such as rhinitis and urticaria. However, extensive research has unveiled a more complex pharmacodynamic profile, notably its significant interaction with the dopamine transporter (DAT). This dual-action mechanism, combining H1 receptor blockade with dopamine reuptake inhibition, underpins its diverse physiological effects, including its psychostimulant properties. Furthermore, diphenylpyraline exhibits anticholinergic activity through its affinity for muscarinic receptors. This technical guide provides a comprehensive overview of the molecular mechanisms of action of diphenylpyraline, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Pharmacological Actions

This compound's mechanism of action is characterized by its interaction with at least three distinct molecular targets:

  • Histamine H1 Receptor Antagonism: As a first-generation antihistamine, its primary and most well-characterized action is the competitive blockade of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its pro-inflammatory and allergic effects.[1][2][3][4][5][6][7]

  • Dopamine Transporter (DAT) Inhibition: Diphenylpyraline acts as a competitive inhibitor of the dopamine transporter.[8][9] This action blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to an increase in extracellular dopamine concentrations, particularly in brain regions such as the nucleus accumbens.[10][7][8] This mechanism is responsible for its observed psychostimulant and locomotor-activating effects.[10][7][8][9]

  • Muscarinic Receptor Antagonism: The compound also displays affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects, such as dry mouth and sedation.[1][2][7][11][12]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities of diphenylpyraline for its primary molecular targets.

TargetParameterValue (nM)Species/TissueReference
Muscarinic Receptors Ki21Bovine Cerebral Cortex[4]
Dopamine Transporter (DAT) Effect on Km20-fold increase in apparent KmMouse Nucleus Accumbens Slices[5]

Note: A specific Ki or IC50 value for Diphenylpyraline at the Dopamine Transporter is not consistently reported in the reviewed literature. However, its characterization as a competitive inhibitor with a significant impact on the apparent affinity (Km) of dopamine for the transporter is well-documented.[5] There is currently no significant evidence to suggest high-affinity binding to the serotonin transporter (SERT) or the norepinephrine transporter (NET).[4][9]

Signaling Pathways

Histamine H1 Receptor Antagonism Signaling Pathway

Diphenylpyraline, as a competitive antagonist, blocks the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. In its active state, the H1 receptor initiates a signaling cascade that leads to the production of pro-inflammatory mediators. By blocking this receptor, diphenylpyraline prevents these downstream effects.

H1_Receptor_Antagonism Diphenylpyraline Diphenylpyraline H1R Histamine H1 Receptor (Gq/11-coupled) Diphenylpyraline->H1R Blocks Gq_inactive Gq (GDP-bound) Inactive H1R->Gq_inactive Activates Histamine Histamine Histamine->H1R Activates Gq_active Gq (GTP-bound) Active Gq_inactive->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Diphenylpyraline blocks the H1 receptor, preventing histamine-induced Gq/11 activation and downstream inflammatory signaling.

Dopamine Transporter Inhibition Mechanism

Diphenylpyraline competitively inhibits the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine (DA) Dopamine_vesicle->Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Mediates Dopamine_synapse->Dopamine_reuptake Dopamine_receptors Dopamine Receptors Dopamine_synapse->Dopamine_receptors Binds to Postsynaptic_signal Postsynaptic Signaling Dopamine_receptors->Postsynaptic_signal Activates Diphenylpyraline Diphenylpyraline Diphenylpyraline->DAT Inhibits

Caption: Diphenylpyraline inhibits DAT, increasing synaptic dopamine and enhancing postsynaptic signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Receptor Binding Assays

This assay determines the affinity of diphenylpyraline for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1 antagonist, [³H]-mepyramine.

  • Membrane Preparation: Homogenize tissue known to express H1 receptors (e.g., bovine cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of diphenylpyraline.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of [³H]-mepyramine binding against the concentration of diphenylpyraline. Calculate the IC50 value (the concentration of diphenylpyraline that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This assay measures the affinity of diphenylpyraline for muscarinic receptors by its ability to displace the radiolabeled antagonist, [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Membrane Preparation: Prepare a membrane suspension from a tissue rich in muscarinic receptors, such as the rat or bovine cerebral cortex, following a similar procedure to the H1 receptor assay.

  • Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-QNB, and a range of diphenylpyraline concentrations in a 96-well plate.

  • Incubation: Incubate the mixture to allow for equilibrium binding (e.g., 60 minutes at 25°C).

  • Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Scintillation Counting: Quantify the bound radioactivity on the filters.

  • Data Analysis: Determine the IC50 and subsequently the Ki value for diphenylpyraline at muscarinic receptors.

In Vivo Neurochemical and Behavioral Assays

This technique measures extracellular dopamine levels in the brain of a freely moving animal following the administration of diphenylpyraline.

  • Surgical Implantation: Anesthetize a rodent (e.g., mouse or rat) and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally).

  • Post-treatment Collection: Continue to collect dialysate samples for a set period post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of diphenylpyraline on extracellular dopamine.

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration and uptake kinetics in brain slices.

  • Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens from a rodent. Maintain the slices in oxygenated aCSF.

  • Electrode Placement: Place a carbon-fiber microelectrode in the nucleus accumbens of the brain slice to detect dopamine. A stimulating electrode is positioned nearby to evoke dopamine release.

  • Dopamine Release and Detection: Apply a brief electrical stimulation to elicit dopamine release. The carbon-fiber electrode measures the resulting change in extracellular dopamine concentration by applying a triangular voltage waveform and measuring the oxidative current of dopamine.

  • Uptake Kinetics Measurement: The decay of the dopamine signal after the stimulation pulse reflects its uptake by DAT. Model the decay curve using Michaelis-Menten kinetics to determine the Vmax (maximum uptake rate) and apparent Km (an inverse measure of dopamine's affinity for DAT).

  • Drug Application: Apply diphenylpyraline (e.g., 10 µM) to the bath and repeat the stimulation and recording procedure.

  • Data Analysis: Compare the Vmax and apparent Km values before and after diphenylpyraline application to determine its effect on dopamine uptake kinetics. A competitive inhibitor like diphenylpyraline is expected to increase the apparent Km without changing Vmax.[5]

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

  • Apparatus: Use a two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues.

  • Pre-conditioning Phase (Baseline): On the first day, allow the animal to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the others.

  • Conditioning Phase: This phase typically lasts for several days. On "drug" days, administer diphenylpyraline and confine the animal to one of the compartments (e.g., the initially non-preferred one). On "saline" days, administer a saline injection and confine the animal to the other compartment.

  • Test Phase: After the conditioning phase, allow the drug-free animal to access all compartments freely. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning baseline indicates that the drug has rewarding properties. Studies have shown that unlike cocaine, diphenylpyraline does not produce significant conditioned place preference, suggesting it is a less rewarding DAT inhibitor.[3][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the neuropharmacological profile of a compound like diphenylpyraline.

Experimental_Workflow start Compound Synthesis (Diphenylpyraline HCl) in_vitro In Vitro Characterization start->in_vitro binding_assays Receptor Binding Assays (H1, Muscarinic, DAT, SERT, NET) in_vitro->binding_assays functional_assays Functional Assays (e.g., FSCV in slices) in_vitro->functional_assays in_vivo In Vivo Evaluation in_vitro->in_vivo data_analysis Data Analysis & Interpretation binding_assays->data_analysis functional_assays->data_analysis microdialysis Microdialysis (Neurotransmitter Levels) in_vivo->microdialysis behavioral Behavioral Assays (Locomotor Activity, CPP) in_vivo->behavioral microdialysis->data_analysis behavioral->data_analysis conclusion Mechanism of Action Profile data_analysis->conclusion

Caption: A generalized workflow for elucidating the mechanism of action of a neuroactive compound.

Conclusion

This compound possesses a multifaceted mechanism of action, primarily driven by its potent antagonism of the histamine H1 receptor and competitive inhibition of the dopamine transporter. Its anticholinergic properties, mediated by muscarinic receptor blockade, also contribute to its overall pharmacological profile. The combination of these actions explains its efficacy as an antihistamine and its notable psychostimulant effects. The lack of significant rewarding properties, despite its action as a dopamine reuptake inhibitor, makes it a compound of interest for further research, particularly in the context of developing novel therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and understanding of diphenylpyraline and related compounds.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline Hydrochloride is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor. Possessing additional anticholinergic and dopamine reuptake inhibitory properties, its clinical applications have primarily centered on the symptomatic relief of allergic conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. It includes a summary of its absorption, distribution, metabolism, and excretion profiles, as well as a detailed account of its mechanism of action and physiological effects. This document also outlines key experimental protocols for the preclinical and clinical evaluation of this compound and employs visualizations to illustrate critical pathways and experimental workflows.

Pharmacokinetics

This compound is recognized for its effective oral absorption and prolonged duration of action. While comprehensive human pharmacokinetic data is limited in publicly accessible literature, this section synthesizes the available information.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1][2] The onset of action is typically observed within 1 to 2 hours.[1]

Distribution
Metabolism

This compound undergoes hepatic metabolism.[1][2] While the specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been fully elucidated, this hepatic transformation is a key step in its clearance.

Excretion

The metabolites of this compound are primarily excreted via the kidneys.[1] The elimination half-life is notably long, estimated to be between 24 and 40 hours in humans.[3][4]

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound.

ParameterValueSpeciesReference
Bioavailability Well-absorbed orallyHuman[1][2]
Tmax (Time to Peak Concentration) 1 - 2 hours (onset of action)Human[1][5]
Cmax (Peak Plasma Concentration) Data not available--
AUC (Area Under the Curve) Data not available--
Protein Binding > 99% (to human serum albumin)Human[2]
Volume of Distribution Data not available-[2]
Metabolism HepaticHuman[1][2]
Route of Elimination Primarily renal (as metabolites)Human[1]
Elimination Half-life (t½) 24 - 40 hoursHuman[3][4]
Clearance Data not available-[2]

Pharmacodynamics

The pharmacodynamic profile of this compound is multifaceted, extending beyond its primary antihistaminic effects.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[6][7] By binding to these receptors on effector cells, it prevents histamine from eliciting its pro-inflammatory and allergic responses, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1] This action alleviates symptoms associated with allergic rhinitis, hay fever, and urticaria.[2]

The compound also exhibits notable anticholinergic (antimuscarinic) properties, contributing to a drying effect on the nasal mucosa.[2] Furthermore, Diphenylpyraline has been shown to act as a dopamine transporter (DAT) inhibitor.[2] This inhibition of dopamine reuptake leads to increased extracellular dopamine levels in the brain, which is responsible for its observed psychostimulant effects.[8]

Pharmacodynamic Data Summary

The table below presents available quantitative pharmacodynamic data for Diphenylpyraline.

ParameterValueSpecies/SystemReference
Primary Target Histamine H1 Receptor (Antagonist)Human[2]
Secondary Target Sodium-dependent dopamine transporter (Inhibitor)Human[2]
Dopamine Uptake Inhibition (in vitro) 20-fold increase in apparent Km for dopamine uptake at 10 µMMouse nucleus accumbens slices[8]
Extracellular Dopamine Levels (in vivo) Approximately 200% increase at 5 mg/kg (i.p.)Mouse nucleus accumbens[8]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism

Diphenylpyraline competitively binds to the H1 receptor, preventing the downstream signaling cascade initiated by histamine. This action blocks the typical allergic response.

G Diphenylpyraline Signaling Pathway at H1 Receptor Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates Diphenylpyraline Diphenylpyraline Hydrochloride Diphenylpyraline->H1_Receptor Blockade Competitive Antagonism G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Diphenylpyraline's competitive antagonism of the histamine H1 receptor.
Dopamine Transporter Inhibition

By blocking the dopamine transporter, Diphenylpyraline increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

G Diphenylpyraline's Effect on Dopamine Synapse cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Dopamine Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binds Dopamine_Signal Increased Dopaminergic Signaling Dopamine_Receptors->Dopamine_Signal Diphenylpyraline Diphenylpyraline Diphenylpyraline->DAT Blocks

Mechanism of dopamine transporter inhibition by Diphenylpyraline.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections outline generalized methodologies based on standard pharmacology and analytical chemistry practices.

Quantification in Biological Matrices (HPLC)

A high-performance liquid chromatography (HPLC) method is suitable for the determination of Diphenylpyraline in plasma and urine.[9]

  • Sample Preparation:

    • Alkalinize plasma or urine samples.

    • Extract the drug using a non-polar organic solvent mixture, such as n-pentane-2-propanol (50:1).[9]

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue in a suitable solvent like methanol.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 5-micron Asahipak ODP-50) is effective.[9]

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier should be used to achieve optimal separation.

    • Detection: UV detection at 254 nm is appropriate for quantification.[9]

    • Flow Rate: A typical flow rate would be around 1 mL/min.

  • Quantification:

    • A calibration curve should be constructed using standards of known concentrations.

    • The limit of detection for this method has been reported to be as low as 15 ng/mL in both plasma and urine.[9]

G HPLC Analysis Workflow for Diphenylpyraline Start Biological Sample (Plasma/Urine) Alkalinize Alkalinization Start->Alkalinize Extraction Liquid-Liquid Extraction Alkalinize->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

A generalized workflow for the HPLC analysis of Diphenylpyraline.
In Vitro Histamine H1 Receptor Antagonism Assay (Guinea Pig Ileum)

The contractile response of isolated guinea pig ileum to histamine is a classic pharmacological preparation to assess H1 receptor antagonism.[10][11][12]

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a guinea pig.[11]

    • Mount the tissue in an organ bath containing Tyrode's solution at 37°C and aerate with carbogen (95% O2, 5% CO2).[11]

    • Allow the tissue to equilibrate under a basal tension (e.g., 500 mg) for a stabilization period (e.g., 30 minutes).[11]

  • Experimental Procedure:

    • Establish a cumulative concentration-response curve for histamine to determine the EC50.

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue.

    • Re-establish the histamine concentration-response curve in the presence of the antagonist.

  • Data Analysis:

    • A rightward shift in the histamine concentration-response curve indicates competitive antagonism.

    • The pA2 value can be calculated from the Schild plot to quantify the potency of Diphenylpyraline as an H1 antagonist.

In Vivo Assessment of Dopamine Reuptake Inhibition

4.3.1 In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.[13][14]

  • Surgical Procedure:

    • Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens).[13]

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

    • Collect dialysate samples at regular intervals.

    • Administer this compound (e.g., intraperitoneally).

    • Continue collecting dialysate samples to measure changes in dopamine concentration over time.

  • Sample Analysis:

    • Analyze dopamine concentrations in the dialysate using a sensitive analytical method, such as HPLC with electrochemical detection.

4.3.2 Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in neurotransmitter concentrations with high temporal and spatial resolution.[15][16][17][18]

  • Electrode Implantation:

    • Implant a carbon-fiber microelectrode into the brain region of interest in an anesthetized animal.[15]

  • Data Acquisition:

    • Apply a triangular waveform potential to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[15][17]

    • Record the resulting current, which is proportional to the concentration of the electroactive analyte (dopamine).

  • Experimental Procedure:

    • Establish a baseline dopamine signal.

    • Administer this compound.

    • Monitor the changes in the dopamine signal to assess the effect on dopamine uptake and release.[19]

Conclusion

This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its long half-life supports less frequent dosing, which can be advantageous for patient compliance. The additional anticholinergic and dopamine reuptake inhibitory properties contribute to its overall pharmacological profile and potential for other therapeutic applications. However, a notable lack of comprehensive, publicly available quantitative pharmacokinetic and pharmacodynamic data in humans limits a complete understanding of its clinical pharmacology. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced properties of this compound, which could inform future drug development and therapeutic optimization.

References

A Technical Whitepaper on the Historical Use of Diphenylpyraline Hydrochloride in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline hydrochloride is a first-generation H1 antihistamine belonging to the diphenylpiperidine class.[1] While primarily developed and marketed for the treatment of allergic conditions such as rhinitis and hay fever, its notable anticholinergic properties led to its investigation as a symptomatic treatment for Parkinson's disease (PD) in the mid-20th century.[2][3] The therapeutic rationale was based on the prevailing understanding of the pathophysiology of Parkinson's, which involves a dopamine-acetylcholine imbalance in the basal ganglia. The degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor and rigidity.[4] Diphenylpyraline was explored for its potential to block muscarinic acetylcholine receptors, thereby helping to restore a more balanced state.[4][5] This document provides a technical overview of its historical application, mechanism of action, and the experimental context of its use in PD.

Quantitative Data Summary

Clinical data from the era of diphenylpyraline's use in Parkinson's disease lacks the rigorous, quantitative nature of modern clinical trials. However, a review of historical literature and related compounds allows for a summary of key parameters.

ParameterFindingSource(s)
Primary Indication Symptomatic relief of Parkinsonism, particularly tremor and rigidity.[1][6]
Mechanism of Action Antagonism of histamine H1 receptors; Anticholinergic (muscarinic receptor blockade); Dopamine reuptake inhibition.[1][5][6]
Reported Efficacy Demonstrated usefulness and "excellent effects" in some cases of Parkinsonism, though levodopa was noted to be more effective.[1][7]
Common Side Effects Drowsiness, dry mouth, blurred vision, dizziness, nausea, constipation, tachycardia, and potential for confusion, especially in the elderly.[8][9]

Note: Specific dosage ranges for Parkinson's disease are not well-documented in readily available literature; dosages for similar anticholinergic agents of the era were typically in the range of 6-15 mg daily in divided doses.[10]

Historical Experimental & Clinical Protocols

The methodologies for evaluating therapeutics in the mid-20th century were primarily based on clinical observation rather than standardized, quantitative scales.

3.1 Patient Population

  • Inclusion: Patients were typically diagnosed with idiopathic or post-encephalitic Parkinsonism.

  • Evaluation: Diagnosis and assessment relied on the clinical judgment of neurologists, focusing on cardinal motor signs: tremor at rest, rigidity (cogwheel or lead-pipe), and bradykinesia.

3.2 Dosing and Administration

  • Regimen: Treatment was initiated at a low dose and gradually titrated upwards to maximize therapeutic benefit while minimizing intolerable side effects.

  • Administration: The drug was administered orally.

3.3 Efficacy and Safety Assessment

  • Efficacy: Therapeutic effect was determined by observational reports from the physician and patient regarding improvements in motor function, particularly the suppression of tremor and reduction of muscular rigidity.

  • Safety: Monitoring was focused on the incidence and severity of characteristic anticholinergic side effects. The therapeutic window was defined by the balance between symptomatic relief and the burden of these adverse effects.

Visualized Pathways and Workflows

4.1 Postulated Mechanism of Action

The primary therapeutic effect of diphenylpyraline in Parkinson's disease was attributed to its anticholinergic activity, which aimed to correct the neurotransmitter imbalance in the basal ganglia.

Mechanism_of_Action cluster_0 Pathophysiology of Parkinson's Disease cluster_1 Therapeutic Intervention Degen Degeneration of Dopaminergic Neurons Dopamine Dopamine Deficiency Degen->Dopamine ACh Relative Cholinergic Overactivity Dopamine->ACh Symptoms Motor Symptoms (Tremor, Rigidity) ACh->Symptoms Block Muscarinic ACh Receptor Blockade ACh->Block Inhibits DPP Diphenylpyraline HCl DPP->Block Balance Reduction of Cholinergic Tone Block->Balance Relief Amelioration of Symptoms Balance->Relief Clinical_Workflow start Patient with Parkinson's Disease initiate Initiate Low Dose Diphenylpyraline HCl start->initiate assess Assess Clinical Response (Efficacy vs. Side Effects) initiate->assess increase_dose Gradually Increase Dose assess->increase_dose Inadequate Response maintain_dose Continue on Optimal Maintenance Dose assess->maintain_dose Favorable Balance side_effects Manage or Reduce Dose due to Side Effects assess->side_effects Side Effects Outweigh Benefit increase_dose->assess stop Discontinue Therapy (Lack of Efficacy or Intolerable Side Effects) maintain_dose->stop Long-term Re-evaluation side_effects->assess side_effects->stop

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diphenylpyraline Hydrochloride. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive protocol for the HPLC analysis, as well as a procedure for conducting forced degradation studies to ensure the method's specificity. The information presented is intended to guide researchers, scientists, and drug development professionals in the accurate and reliable analysis of this compound.

Introduction

This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[1] It is utilized in the treatment of various allergic conditions. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[2] This application note describes the development and protocol of a reverse-phase HPLC (RP-HPLC) method for this compound. Furthermore, a protocol for forced degradation studies is included to demonstrate the method's ability to separate the intact drug from its degradation products, a key requirement for a stability-indicating assay.[2][3]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name4-(diphenylmethoxy)-1-methylpiperidine hydrochloride[4]
Molecular FormulaC19H23NO,HCl[5]
Molecular Weight317.9 g/mol [5]
SolubilityFreely soluble in water and ethanol[5]
UV Absorbance254 nm[6]

HPLC Method Protocol

This protocol outlines the steps for the quantitative analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (adjust pH to 3.0)
Gradient Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution from the drug product to obtain a final concentration of 100 µg/mL of this compound in the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][7][3] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.[2][8]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

Stress Conditions
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.[8] Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Analysis

Analyze the stressed samples using the developed HPLC method. The chromatograms should demonstrate the separation of the main this compound peak from any degradation product peaks.

Data Presentation

Table 1: System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor(Example: 1.2)≤ 2.0
Theoretical Plates(Example: 3500)≥ 2000
RSD of Peak Area (%)(Example: 0.8%)≤ 2.0%
Table 2: Forced Degradation Study Results
Stress Condition% Assay of Diphenylpyraline HCl% DegradationNumber of Degradation PeaksResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) (Example: 85.2)(Example: 14.8)(Example: 2)(Example: > 2.0)
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30 min) (Example: 88.5)(Example: 11.5)(Example: 1)(Example: > 2.0)
Oxidative Degradation (3% H2O2, RT, 24h) (Example: 90.1)(Example: 9.9)(Example: 1)(Example: > 2.0)
Thermal Degradation (60°C, 24h) (Example: 95.7)(Example: 4.3)(Example: 1)(Example: > 2.0)

Visualizations

HPLC_Method_Development_Workflow start Start: Method Development Goal lit_review Literature Review & Physicochemical Properties start->lit_review initial_params Initial Parameter Selection (Column, Mobile Phase, Detector) lit_review->initial_params method_opt Method Optimization (Flow Rate, Gradient, Temp) initial_params->method_opt system_suitability System Suitability Testing method_opt->system_suitability forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal) system_suitability->forced_degradation Specificity validation Method Validation (ICH Guidelines) system_suitability->validation Precision, Linearity, etc. forced_degradation->validation final_method Final Analytical Method validation->final_method

Caption: Workflow for HPLC Analytical Method Development.

HPLC_Parameters hplc_method HPLC Method column Stationary Phase (C18 Column) hplc_method->column Separation mobile_phase Mobile Phase (Acetonitrile, Water, Acid) hplc_method->mobile_phase Elution detector Detector (UV @ 254 nm) hplc_method->detector Detection flow_rate Flow Rate (1.0 mL/min) hplc_method->flow_rate Analysis Time temperature Temperature (35 °C) hplc_method->temperature Efficiency injection_vol Injection Volume (20 µL) hplc_method->injection_vol Quantitation

Caption: Key Parameters of the HPLC Analytical Method.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is specific, as demonstrated by its ability to separate the parent drug from its degradation products generated under various stress conditions. This protocol provides a solid foundation for the validation and implementation of a robust analytical method for this compound, ensuring the quality and stability of the final drug product.

References

Application Notes and Protocols for Cell-Based Assays to Study Diphenylpyraline Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline Hydrochloride is a first-generation antihistamine that primarily functions as a potent antagonist of the histamine H1 receptor (H1R), exhibiting antimuscarinic and antiallergic properties.[1][2] Beyond its antihistaminergic activity, this compound also acts as a competitive inhibitor of the dopamine transporter (DAT), leading to psychostimulant effects by increasing extracellular dopamine levels.[3][4] This dual mechanism of action makes it a compound of interest for various research applications, from allergy and inflammation studies to neuroscience and pharmacology.

These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on its primary molecular targets. The described assays are essential for determining the potency and cellular effects of this compound and can be adapted for screening and lead optimization in drug discovery programs.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Histamine H1 Receptor Antagonism: As an antagonist, this compound binds to the H1 receptor, competitively blocking the binding of histamine. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of Gq/11 proteins, subsequent stimulation of phospholipase C, and an increase in intracellular calcium levels. By inhibiting this pathway, this compound alleviates allergic symptoms such as smooth muscle contraction, increased capillary permeability, and pruritus.[2][5]

  • Dopamine Transporter Inhibition: this compound also binds to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling. This mechanism is responsible for its psychostimulant properties.[3]

This compound Mechanism of Action cluster_0 Histaminergic Synapse cluster_1 Dopaminergic Synapse Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq/11 Gq/11 Protein H1R->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to DPPH_H1R Diphenylpyraline Hydrochloride DPPH_H1R->H1R Blocks Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds for Reuptake Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Results in DPPH_DAT Diphenylpyraline Hydrochloride DPPH_DAT->DAT Inhibits

Caption: Dual mechanism of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at its primary targets.

TargetAssay TypeCell LineParameterValueReference
Histamine H1 Receptor Competitive BindingHEK293 cells expressing human H1RKᵢ9.6 - 16 nM[6]
Dopamine Transporter [³H]dopamine Uptake InhibitionRat brain synaptosomesIC₅₀42 nM[7]

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Competitive Binding Assay Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing H1R Start->Cell_Culture Membrane_Prep Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Assay_Setup Set up assay in 96-well plates: - Cell membranes - [³H]Mepyramine (Radioligand) - Varying concentrations of  Diphenylpyraline HCl Membrane_Prep->Assay_Setup Incubation Incubate at room temperature to reach binding equilibrium Assay_Setup->Incubation Filtration Rapidly filter through GF/B filter plates to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail to dried filter plates Washing->Scintillation Detection Measure radioactivity using a microplate scintillation counter Scintillation->Detection Data_Analysis Analyze data: - Plot % inhibition vs. log[DPPH] - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human Histamine H1 Receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Mepyramine (a specific H1R antagonist)

  • Unlabeled Competitor: this compound

  • Non-specific binding control: High concentration of a known H1R antagonist (e.g., 10 µM Mepyramine)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1R cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 25 µL of [³H]Mepyramine (at a final concentration near its Kd)

      • 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or excess unlabeled antagonist (for non-specific binding).

      • 100 µL of cell membrane preparation (adjust protein amount for optimal signal).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash each well 3-5 times with ice-cold binding buffer.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and incubate in the dark for at least 30 minutes.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Mepyramine binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter Uptake Assay

This protocol measures the inhibitory effect of this compound on dopamine uptake in a cell line expressing the dopamine transporter.

Dopamine Transporter Uptake Assay Workflow Start Start Cell_Seeding Seed SH-SY5Y or other DAT-expressing cells into a 96-well plate Start->Cell_Seeding Pre-incubation Pre-incubate cells with varying concentrations of Diphenylpyraline HCl Cell_Seeding->Pre-incubation Dopamine_Addition Add [³H]Dopamine to initiate uptake Pre-incubation->Dopamine_Addition Incubation Incubate for a short period (e.g., 10-15 minutes) at 37°C Dopamine_Addition->Incubation Uptake_Termination Terminate uptake by rapidly washing with ice-cold buffer Incubation->Uptake_Termination Cell_Lysis Lyse the cells to release the internalized [³H]Dopamine Uptake_Termination->Cell_Lysis Scintillation Transfer lysate to a scintillation vial or plate and add scintillation cocktail Cell_Lysis->Scintillation Detection Measure radioactivity using a scintillation counter Scintillation->Detection Data_Analysis Analyze data: - Plot % uptake inhibition vs. log[DPPH] - Determine IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a dopamine transporter uptake assay.

Materials:

  • SH-SY5Y cells or another suitable cell line endogenously or recombinantly expressing DAT.

  • Cell culture medium.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]Dopamine.

  • This compound.

  • Positive control inhibitor (e.g., Cocaine or GBR-12909).

  • Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Culture:

    • Seed SH-SY5Y cells into a 96-well plate and grow to form a confluent monolayer.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with 100 µL of uptake buffer containing varying concentrations of this compound or a positive control inhibitor. For total uptake, add buffer alone.

    • Initiate the uptake by adding 25 µL of [³H]Dopamine (at a final concentration near its Km for DAT).

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Detection and Analysis:

    • Lyse the cells by adding 150 µL of lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to scintillation vials or a suitable microplate.

    • Add scintillation cocktail and measure radioactivity.

    • Plot the percentage inhibition of dopamine uptake against the log concentration of this compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a relevant cell line.

Materials:

  • HEK293 or SH-SY5Y cells.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the log concentration of this compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity), if applicable.

References

Application Notes and Protocols for Dopamine Transporter Binding Assay Using Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. The DAT is a primary target for a variety of psychostimulants, including cocaine, and is implicated in several neurological and psychiatric disorders. Therefore, the characterization of compounds that interact with DAT is of significant interest in drug discovery and neuroscience research.

Diphenylpyraline hydrochloride, a histamine H1 receptor antagonist, has been shown to exhibit psychostimulant properties by acting as a competitive inhibitor of the dopamine transporter.[1] This document provides a detailed protocol for a dopamine transporter binding assay using this compound as a test compound in a competitive binding format with a radiolabeled ligand.

Signaling Pathway of Dopamine and the Role of DAT

Dopamine exerts its effects by binding to and activating dopamine receptors on postsynaptic neurons. The signal is terminated by the reuptake of dopamine from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT). Inside the presynaptic neuron, dopamine is then repackaged into synaptic vesicles. By inhibiting DAT, compounds like this compound increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_pre Dopamine (DA) DOPA->DA_pre DDC Vesicle Synaptic Vesicle DA_pre->Vesicle VMAT2 Synapse Dopamine Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D_receptor Dopamine Receptor Synapse->D_receptor Binding Signaling Postsynaptic Signaling Cascade D_receptor->Signaling DPP Diphenylpyraline Hydrochloride DPP->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the Dopamine Transporter (DAT).

Experimental Protocols

This section details a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter. The protocol is based on established methods for DAT binding assays using [³H]WIN 35,428 as the radioligand.

Materials and Reagents
  • Biological Material: CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT), or rat striatal tissue homogenates.

  • Radioligand: [³H]WIN 35,428 (specific activity 80-90 Ci/mmol)

  • Competitor: this compound

  • Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter

Experimental Workflow

The workflow for the competitive binding assay is outlined below.

Experimental_Workflow A Prepare DAT-expressing membranes or cells C Incubate membranes/cells with [³H]WIN 35,428 and Diphenylpyraline A->C D Incubate total binding (TB) wells: membranes/cells + [³H]WIN 35,428 A->D E Incubate non-specific binding (NSB) wells: membranes/cells + [³H]WIN 35,428 + excess GBR 12909 A->E B Prepare serial dilutions of This compound B->C F Separate bound from free radioligand via rapid filtration C->F D->F E->F G Measure radioactivity of filters using scintillation counting F->G H Data Analysis: Calculate Specific Binding, IC50, and Ki G->H

Caption: Experimental workflow for the competitive dopamine transporter binding assay.

Detailed Protocol
  • Membrane Preparation (if using tissue):

    • Homogenize rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well plate, add the following to the respective wells:

      • Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane/cell suspension.

      • Non-Specific Binding (NSB): 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.

      • Competitor Wells: 50 µL of each this compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kᴅ is the dissociation constant of the radioligand for DAT.

Data Presentation

The following tables summarize representative binding affinities of known dopamine transporter ligands. The Kᵢ for this compound should be determined experimentally using the protocol described above.

CompoundRadioligandKᵢ (nM)Reference
Cocaine[³H]WIN 35,42895 - 200N/A
GBR 12909[³H]WIN 35,4285 - 15N/A
Nomifensine[³H]Mazindol8.6N/A
Diphenylpyraline HCl [³H]WIN 35,428 To be determined N/A

Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Assay ParameterRecommended Value
Radioligand[³H]WIN 35,428
Radioligand Concentration1-2 nM
CompetitorThis compound
Non-specific LigandGBR 12909 (10 µM)
Incubation Temperature4°C
Incubation Time2-3 hours
Data AnalysisNon-linear regression, Cheng-Prusoff equation

Logical Relationship in Competitive Binding

The principle of the competitive binding assay is the displacement of a radiolabeled ligand from its binding site on the transporter by an unlabeled test compound. The affinity of the test compound is inversely proportional to the concentration required to displace the radioligand.

Competitive_Binding cluster_binding_site DAT Binding Site DAT DAT Radioligand [³H]WIN 35,428 (Radiolabeled Ligand) Radioligand->DAT Binds Competitor Diphenylpyraline HCl (Unlabeled Competitor) Competitor->DAT Competes for Binding

Caption: Logical relationship in a competitive binding assay at the dopamine transporter.

References

Application Notes and Protocols: Measuring Dopamine Uptake Inhibition by Diphenylpyraline Hydrochloride using Fast-Scan Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline Hydrochloride (DPP) is a histamine H1 receptor antagonist that also exhibits psychostimulant properties through its interaction with the dopamine transporter (DAT).[1][2] Understanding the kinetics of this interaction is crucial for elucidating its neurobiological effects and exploring its therapeutic potential, for instance, as an agonist replacement therapy for cocaine addiction.[2][3][4] Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second detection of dopamine release and reuptake in brain tissue, making it an ideal method to study the effects of compounds like DPP on dopamine dynamics.[5][6]

These application notes provide a detailed protocol for utilizing ex vivo FSCV in rodent brain slices to measure the inhibition of dopamine uptake by this compound.

Principle of the Method

FSCV detects dopamine by applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode.[6][7] This waveform oxidizes dopamine to dopamine-o-quinone and then reduces it back, generating a characteristic cyclic voltammogram. The resulting current is proportional to the dopamine concentration.[8] By electrically stimulating dopamine release in a brain slice and monitoring its clearance from the extracellular space, the rate of dopamine uptake by the DAT can be determined. The effect of a competitive DAT inhibitor like DPP is quantified by measuring the change in the apparent affinity of the transporter for dopamine (apparent K(_m)).[1][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on dopamine uptake kinetics as determined by voltammetry.

CompoundConcentrationApparent K(m)V({max})Effect on Dopamine UptakeReference
Control-160 nM (assumed)UnchangedBaseline[1]
Diphenylpyraline HCl10 µM~3.2 µM (20-fold increase)UnchangedMarked Inhibition[1][10]
Cocaine15 mg/kg (in vivo)Significantly Increased-Significant Inhibition[2][4]
Diphenylpyraline HCl14 mg/kg (in vivo)Significantly Increased-Significant Inhibition[2][4]

Table 1: Effect of this compound on Dopamine Uptake Kinetics.

CompoundDosePeak Extracellular DopamineEffectReference
Diphenylpyraline HCl5 mg/kg, i.p.~200% of baselineElevation[1][10]

Table 2: Effect of this compound on Extracellular Dopamine Levels.

Experimental Protocols

I. Carbon-Fiber Microelectrode Fabrication

A detailed procedure for fabricating carbon-fiber microelectrodes is essential for successful FSCV measurements.

Materials:

  • T-650 carbon fibers (7 µm diameter)

  • Borosilicate glass capillaries

  • Vertical micropipette puller

  • Epoxy resin and hardener

  • Polishing wheel with fine abrasive

  • Isopropanol

  • 1 M Potassium Chloride (KCl) solution

Procedure:

  • Aspirate a single carbon fiber into a glass capillary.

  • Pull the capillary using a micropipette puller to seal the glass around the fiber.

  • Trim the fiber at the glass seal and seal with epoxy resin.

  • Cure the epoxy overnight at room temperature, followed by heating at 100°C for 2 hours and 150°C overnight.

  • Polish the electrode tip at a 30° angle on a fine abrasive plate.

  • Backfill the electrode with 1 M KCl to establish an electrical connection.

  • Soak the electrode in isopropanol for at least 10 minutes before use.

II. Ex Vivo Brain Slice Preparation

This protocol describes the preparation of acute brain slices containing the nucleus accumbens, a key region for studying dopamine dynamics.

Materials:

  • Rodent (e.g., C57BL/6 mouse)

  • Ice-cold, oxygenated (95% O(_2)/5% CO(_2)) artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Dissection tools

aCSF Recipe (in mM):

  • 126 NaCl

  • 2.5 KCl

  • 1.2 NaH(_2)PO(_4)

  • 2.4 CaCl(_2)

  • 1.2 MgCl(_2)

  • 25 NaHCO(_3)

  • 11 Glucose

  • 0.4 L-ascorbic acid

Procedure:

  • Anesthetize and decapitate the rodent in accordance with institutional guidelines.

  • Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF.

  • Prepare 300 µm thick coronal slices containing the nucleus accumbens using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at 32°C for at least 1 hour to recover.

III. FSCV Recording and Data Acquisition

Equipment:

  • FSCV system (e.g., ChemClamp, PCI computer interface cards)

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode

  • Carbon-fiber microelectrode

  • Ag/AgCl reference electrode

  • Micromanipulators

Procedure:

  • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.

  • Position the stimulating electrode and the carbon-fiber microelectrode in the nucleus accumbens.

  • Apply the triangular waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz).[5]

  • Record a stable baseline for at least 20 minutes.

  • Apply a single electrical pulse to stimulate dopamine release.

  • Record the resulting dopamine signal. Repeat stimulations every 5 minutes to ensure a stable baseline response.

  • To study the effect of DPP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).

  • After a sufficient incubation period, repeat the electrical stimulation and record the dopamine signal in the presence of the drug.

IV. Electrode Calibration and Data Analysis

Procedure:

  • After the experiment, calibrate the carbon-fiber microelectrode using a known concentration of dopamine (e.g., 3 µM) to convert the current signal (nA) to dopamine concentration (µM).

  • Analyze the dopamine transients using software that allows for Michaelis-Menten kinetic modeling (e.g., Demon Voltammetry Software).[1]

  • For baseline recordings, determine V(_{max}) and K(_m) (often held at a literature-derived value of ~160 nM for dopamine).[1]

  • For recordings in the presence of a competitive inhibitor like DPP, keep V(_{max}) constant at the baseline value and determine the apparent K(_m).[1] An increase in apparent K(_m) indicates competitive inhibition of the dopamine transporter.[9]

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Reuptake VMAT2 VMAT2 DA_cytosol->VMAT2 Packaging DA_synapse Extracellular Dopamine DA_cytosol->DA_synapse Release VMAT2->DA_vesicle Packaging DA_synapse->DAT Binding DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Signaling DPP Diphenylpyraline HCl DPP->DAT Competitive Inhibition

Caption: Dopamine reuptake and inhibition by Diphenylpyraline HCl.

FSCV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis electrode_fab 1. Fabricate Carbon- Fiber Microelectrode slice_prep 2. Prepare Acute Brain Slices setup 3. Position Electrodes in Nucleus Accumbens slice_prep->setup baseline 4. Record Baseline Dopamine Release setup->baseline drug_app 5. Apply Diphenylpyraline HCl baseline->drug_app drug_rec 6. Record Dopamine Release with Drug drug_app->drug_rec calibration 7. Calibrate Electrode drug_rec->calibration kinetic_model 8. Model Dopamine Kinetics (Michaelis-Menten) calibration->kinetic_model compare 9. Compare Apparent Km (Control vs. DPP) kinetic_model->compare

Caption: Experimental workflow for FSCV measurement of DAT inhibition.

Logical_Relationship DPP Diphenylpyraline HCl Administration DAT_inhibition Competitive Inhibition of Dopamine Transporter (DAT) DPP->DAT_inhibition DA_reuptake_decrease Decreased Rate of Dopamine Reuptake DAT_inhibition->DA_reuptake_decrease Vmax_no_change No Change in Vmax DAT_inhibition->Vmax_no_change extracellular_DA_increase Increased Extracellular Dopamine Concentration DA_reuptake_decrease->extracellular_DA_increase apparent_Km_increase Increased Apparent Km of Dopamine Uptake DA_reuptake_decrease->apparent_Km_increase

Caption: Logical relationship of DPP's effect on dopamine kinetics.

References

Application Notes and Protocols: Microdialysis Studies of Diphenylpyraline Hydrochloride on Extracellular Dopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Diphenylpyraline Hydrochloride (DPP) on extracellular dopamine levels, based on findings from in vivo microdialysis studies. Detailed protocols for replicating these experiments are also included.

This compound, a first-generation histamine H1 receptor antagonist, has been shown to possess psychostimulant properties due to its effects on the dopamine system.[1][2] Research indicates that DPP acts as a competitive inhibitor of the dopamine transporter (DAT), similar to cocaine, leading to an increase in extracellular dopamine concentrations in key brain regions like the nucleus accumbens.[1][2][3] Understanding the neurochemical profile of DPP is crucial for evaluating its therapeutic potential and abuse liability.

Data Presentation

The following tables summarize the quantitative data from key microdialysis studies investigating the effects of DPP on extracellular dopamine.

Table 1: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens

CompoundDose (i.p.)SpeciesBrain RegionPeak Increase in Extracellular Dopamine (% of Baseline)Reference
This compound5 mg/kgMouseNucleus Accumbens~200%[1][4]

Table 2: Comparative Effects of this compound and Cocaine on Dopamine Uptake

CompoundDose (i.p.)SpeciesBrain RegionEffectNotable FindingReference
This compound14 mg/kg (equimolar to cocaine dose)MouseNucleus AccumbensSignificant inhibition of dopamine uptakeProlonged effect on dopamine uptake compared to cocaine.[2][2][5]
Cocaine15 mg/kgMouseNucleus AccumbensSignificant inhibition of dopamine uptake[2][5]

Signaling Pathway

The primary mechanism by which this compound increases extracellular dopamine is through the inhibition of the dopamine transporter (DAT). The following diagram illustrates this signaling pathway.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter DA_vesicle Dopamine Vesicles DA_release Dopamine (DA) DA_vesicle->DA_release Action Potential DA_extracellular Extracellular Dopamine DA_release->DA_extracellular DA_receptor Dopamine Receptors DA_extracellular->DA_receptor Binding & Signal Transduction DAT Dopamine Transporter (DAT) DA_extracellular->DAT Reuptake DPP Diphenylpyraline Hydrochloride DPP->DAT Inhibition

Caption: Mechanism of this compound action on dopamine levels.

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effect of this compound on extracellular dopamine levels in the mouse nucleus accumbens. This protocol is based on established methods in the field.[6][7]

I. Materials and Reagents
  • This compound

  • Sterile Saline (0.9% NaCl)

  • Ringer's solution (e.g., 147.0 mM NaCl, 2.2 mM CaCl₂, 4.0 mM KCl)

  • Anesthetic (e.g., isoflurane, urethane)

  • Concentric microdialysis probes (e.g., AN69 dialyzing membrane, 1.0 mm active surface)

  • Surgical instruments

  • Stereotaxic frame

  • Syringe pump

  • Fraction collector or manual collection vials

  • High-Performance Liquid Chromatography (HPLC) system with a coulometric or electrochemical detector

  • Dopamine standards for HPLC calibration

II. Experimental Workflow Diagram

cluster_preparation Phase 1: Preparation cluster_surgery Phase 2: Surgery & Implantation cluster_experiment Phase 3: Microdialysis Experiment cluster_analysis Phase 4: Analysis A1 Prepare Microdialysis Probes A2 Prepare Drug Solutions (DPP in Saline) B1 Anesthetize Animal (e.g., Mouse) B2 Secure in Stereotaxic Frame B1->B2 B3 Implant Probe into Nucleus Accumbens B2->B3 C1 Allow for Post-Surgical Recovery & Equilibration (e.g., 42-47 hours) B3->C1 C2 Perfuse Probe with Ringer's Solution (e.g., 1 µl/min) C1->C2 C3 Collect Baseline Dialysate (e.g., 3-4 samples) C2->C3 C4 Administer DPP or Vehicle (i.p. injection) C3->C4 C5 Collect Post-Injection Dialysate Samples C4->C5 D1 Analyze Dopamine in Dialysate via HPLC-ECD C5->D1 D2 Quantify Dopamine Levels D1->D2 D3 Verify Probe Placement (Histology)

Caption: Workflow for in vivo microdialysis of this compound.

III. Detailed Procedure
  • Animal Surgery and Probe Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (nucleus accumbens).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover for approximately 42-47 hours post-surgery.[6]

  • Microdialysis Sampling:

    • On the day of the experiment, connect the probe to a fluid swivel and a syringe pump.

    • Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µl/min).[6]

    • Allow for an equilibration period of at least 30 minutes.

    • Collect 3-4 baseline dialysate samples (e.g., every 10-20 minutes).

    • Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).

    • Continue collecting dialysate samples at regular intervals (e.g., every 10 minutes for the first 2 hours, then every 20 minutes).[6]

  • Sample Analysis:

    • Immediately inject the collected dialysate (e.g., 10 µl) into the HPLC system equipped with a coulometric detector to quantify dopamine levels.[6]

    • The mobile phase may consist of a solution such as 100 mM NaH₂PO₄, 0.1 mM Na₂EDTA, 0.5 mM n-octyl sulfate, and 18% (v/v) methanol, adjusted to pH 5.5.[6]

    • Set the potentials for the oxidation and reduction electrodes of the analytical cell (e.g., +125 mV and -125 mV, respectively).[6]

    • Calculate dopamine concentrations based on a standard curve generated from known dopamine concentrations.

  • Data Analysis and Verification:

    • Express the post-injection dopamine levels as a percentage of the mean baseline concentration.

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

Conclusion

The available data strongly indicate that this compound increases extracellular dopamine by inhibiting the dopamine transporter. The provided protocols offer a framework for further investigation into the dose-response effects, time course, and regional specificity of DPP's impact on dopamine neurotransmission. These studies are essential for a complete understanding of its neuropharmacological profile.

References

Quantification of Diphenylpyraline Hydrochloride in Plasma and Urine by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diphenylpyraline Hydrochloride in biological matrices, specifically plasma and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. It is utilized in the treatment of allergic conditions such as rhinitis and urticaria. Accurate quantification of Diphenylpyraline in plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines a reliable and specific reversed-phase HPLC method for this purpose.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Column Asahipak ODP-50 C18 (5 µm)[1]
Mobile Phase Not explicitly stated, but a reversed-phase system is used.[1]
Detection UV at 254 nm[1]
Elution Time 7.9 min[1]
Limit of Detection (LOD) 15 ng/mL (in both plasma and urine)[1]

Table 2: Recovery and Linearity Data for this compound

MatrixConcentration RangeOverall Recovery (%)Linearity
Plasma 53 to 740 ng/mL94.65%Acceptable
Urine 53 to 740 ng/mL92.29%Acceptable

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from the method described by Ebete and Koundourellis (1996).[1]

Materials:

  • Plasma or urine samples

  • n-pentane

  • 2-propanol

  • Sodium hydroxide solution (to alkalinize samples)

  • Methanol (HPLC grade)

  • Centrifuge tubes

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette a known volume (e.g., 1 mL) of plasma or urine into a centrifuge tube.

  • Alkalinize the sample by adding a suitable volume of sodium hydroxide solution.

  • Add the extraction solvent mixture of n-pentane and 2-propanol (50:1 v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with a known volume of methanol (e.g., 100 µL).

  • The reconstituted sample is now ready for injection into the HPLC system.

HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., Asahipak ODP-50, 5 µm).[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Asahipak ODP-50 C18, 5 µm particle size.[1]

  • Mobile Phase: A suitable reversed-phase mobile phase (e.g., a mixture of acetonitrile and a buffer solution). The exact composition should be optimized for the specific column and system to achieve good separation and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of calibration standards of this compound to establish a calibration curve.

  • Inject the prepared plasma and urine samples.

  • Record the chromatograms and integrate the peak area corresponding to Diphenylpyraline.

  • Quantify the concentration of Diphenylpyraline in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway of this compound

Diphenylpyraline_Mechanism cluster_Allergic_Response Allergic Response Cascade cluster_Intervention Pharmacological Intervention Allergen Allergen Exposure Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell Histamine Histamine Release Mast_Cell->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Symptoms (e.g., vasodilation, itching) H1_Receptor->Symptoms Activates Diphenylpyraline Diphenylpyraline Hydrochloride Block Blockade of H1 Receptor Diphenylpyraline->Block Acts as antagonist Block->H1_Receptor Inhibits Histamine Binding

Caption: Mechanism of action of this compound.

Experimental Workflow for Sample Analysis

HPLC_Workflow cluster_Sample_Prep Sample Preparation cluster_HPLC_Analysis HPLC Analysis Start Plasma or Urine Sample Alkalinize Alkalinize Sample Start->Alkalinize Add_Solvent Add Extraction Solvent (n-pentane:2-propanol) Alkalinize->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Analysis Separate_Column Chromatographic Separation (C18 Column) Inject->Separate_Column Detect UV Detection (254 nm) Separate_Column->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow for Diphenylpyraline analysis in biological samples.

References

Application Note: Spectrofluorimetric Determination of Diphenylpyraline Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a sensitive and efficient spectrofluorimetric method for the quantitative determination of Diphenylpyraline Hydrochloride (DPH) in biological samples, specifically human plasma. The protocol utilizes a micellar-enhanced technique to improve the native fluorescence of DPH, offering a reliable analytical tool for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow of the procedure.

Introduction

This compound is a histamine H1 receptor antagonist widely used for its antihistaminic and antimuscarinic effects in the treatment of allergic conditions. The monitoring of its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies. While chromatographic methods are common, spectrofluorimetry offers a simpler, cost-effective, and often highly sensitive alternative. This application note describes a method based on the enhancement of the native fluorescence of DPH in a micellar medium of sodium dodecyl sulfate (SDS).

Principle of the Method

The native fluorescence of this compound is significantly enhanced in the presence of sodium dodecyl sulfate (SDS) micelles in an acidic medium (pH 5). The organized micellar environment reduces non-radiative decay processes and increases the quantum yield of the fluorophore. The fluorescence intensity is measured at an emission wavelength of 286 nm after excitation at 225 nm. The concentration of DPH in the sample is directly proportional to the fluorescence intensity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the micellar-enhanced spectrofluorimetric method for the determination of this compound in human plasma.

Table 1: Spectrofluorimetric Method Parameters

ParameterValue
Excitation Wavelength (λex)225 nm
Emission Wavelength (λem)286 nm
pH5.0 (Teorell and Stenhagen buffer)
Micellar MediumSodium Dodecyl Sulfate (SDS)

Table 2: Method Validation in Spiked Human Plasma

ParameterValue
Linearity Range0.1 - 4.0 µg/mL
Mean Percent Recovery ± S.D.99.719 ± 0.338[1][2]
Limit of Detection (LOD)Not explicitly reported, but described as "nano-level" determination[1][2]
Limit of Quantitation (LOQ)Not explicitly reported

Note: While the primary literature describes the method as enabling "nano-level" determination, specific LOD and LOQ values for the plasma assay were not provided. For similar spectrofluorimetric assays of other antihistamines in plasma, LODs in the range of 2.9 ng/mL have been reported, suggesting high sensitivity.

Experimental Protocols

  • This compound (reference standard)

  • Sodium Dodecyl Sulfate (SDS)

  • Teorell and Stenhagen buffer solution (pH 5)

  • Acetonitrile (HPLC grade)

  • Human plasma (drug-free)

  • Deionized water

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock standard solution to 100 mL with deionized water.

  • To 1.0 mL of human plasma in a centrifuge tube, add a known amount of DPH standard solution to prepare spiked samples.

  • Add 2.0 mL of acetonitrile to precipitate plasma proteins[3].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with a known volume of Teorell and Stenhagen buffer (pH 5) containing SDS.

  • Transfer the reconstituted sample or standard solution to a 1 cm quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation wavelength to 225 nm and the emission wavelength to 286 nm.

  • Record the fluorescence intensity.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard solutions.

  • Determine the concentration of DPH in the biological samples from the calibration curve.

While a specific spectrofluorimetric method for DPH in urine has not been extensively reported in the reviewed literature, a general procedure can be adapted. It is recommended to perform a validation of the method for this matrix.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample with Teorell and Stenhagen buffer (pH 5) to minimize matrix effects.

  • Spike the diluted urine with known concentrations of DPH for recovery studies.

  • Proceed with the spectrofluorimetric measurement as described in section 4.4.

Note: The user should validate this adapted protocol for linearity, accuracy, precision, and selectivity in the urine matrix.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrofluorimetric Analysis cluster_data Data Processing start Start: Collect Biological Sample (Plasma or Urine) spike Spike with DPH Standard (for calibration and QC) start->spike precipitate Protein Precipitation (Acetonitrile for Plasma) spike->precipitate centrifuge Centrifugation (4000 rpm, 15 min) precipitate->centrifuge separate Separate Supernatant centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in SDS Micellar Buffer (pH 5) evaporate->reconstitute measure Measure Fluorescence Intensity (λex=225 nm, λem=286 nm) reconstitute->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify DPH Concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the spectrofluorimetric determination of Diphenylpyraline HCl.

Conclusion

The micellar-enhanced spectrofluorimetric method provides a sensitive, simple, and rapid approach for the determination of this compound in human plasma. This application note offers a detailed protocol that can be readily implemented in a laboratory setting for pharmacokinetic studies and therapeutic drug monitoring. Further validation is recommended for adaptation to other biological matrices such as urine.

References

Application Notes and Protocols for the Determination of Diphenylpyraline Hydrochloride Using Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diphenylpyraline Hydrochloride (Di-HCl) using ion-selective electrodes (ISEs). The method is applicable for the determination of Di-HCl in pure solutions and pharmaceutical formulations.

Introduction

This compound is an antihistamine agent used for the relief of allergic conditions such as rhinitis and hay fever.[1][2] Accurate and efficient analytical methods are crucial for quality control in pharmaceutical production and formulation development. The ion-selective electrode method offers a simple, rapid, and cost-effective alternative to more complex analytical techniques for the determination of this compound.[3]

This method is based on the use of a potentiometric sensor, specifically a plastic membrane electrode, that is selective for the diphenylpyraline cation. The electrode's membrane is typically composed of a PVC matrix containing an ion-exchanger and a plasticizer. The ion-exchanger, such as sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA), forms a stable ion-pair with the diphenylpyraline cation, which is the basis for the electrode's selective response.[3]

Principle of the Ion-Selective Electrode for this compound

The core of the analytical method is a potentiometric measurement. The ion-selective electrode, when immersed in a solution containing this compound, develops a potential that is proportional to the logarithm of the activity of the diphenylpyraline cations. This potential is measured against a stable reference electrode. By calibrating the electrode system with standard solutions of known Di-HCl concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.

The key component is the ion-selective membrane. An ion-exchanger within the PVC membrane selectively binds to the diphenylpyraline cation. This interaction at the membrane-sample interface generates the potential that is measured.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizers: Dioctyl phthalate (DOP), Dibutyl phthalate (DBP), etc.

  • Ion-exchangers: Sodium tetraphenylborate (NaTPB), Phosphotungstic acid (PTA)

  • Tetrahydrofuran (THF)

  • Reference Electrode: Ag/AgCl electrode

  • pH meter or ion analyzer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Preparation of the Ion-Selective Membrane and Electrode

The following protocol describes the fabrication of a PVC membrane electrode for this compound analysis.[3]

  • Preparation of the Ion-Exchanger:

    • Prepare 10⁻² M aqueous solutions of this compound and either sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA).

    • Mix equal volumes of the Di-HCl and ion-exchanger solutions to form a precipitate of the Di-TPB or Di-PTA ion-pair.

    • Filter, wash the precipitate with cold water, and dry at room temperature.

  • Fabrication of the PVC Membrane:

    • In a glass petri dish, dissolve PVC, the plasticizer (e.g., DOP), and the prepared ion-exchanger in THF. The optimal composition of the membrane may vary, and different ratios should be tested.[3]

    • Allow the THF to evaporate slowly at room temperature, leaving a transparent membrane.

    • Cut a disc of the desired diameter from the master membrane.

  • Assembly of the Electrode:

    • Fix the membrane disc to the end of a PVC tube.

    • Fill the electrode with an internal filling solution (e.g., 10⁻³ M Di-HCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

    • Condition the electrode by soaking it in a 10⁻³ M Di-HCl solution for at least 2 hours before use.

Calibration of the Electrode
  • Prepare a series of standard solutions of this compound with concentrations ranging from 10⁻⁶ M to 10⁻² M.

  • Immerse the this compound ISE and the reference electrode in each standard solution, starting from the lowest concentration.

  • Measure the potential (in mV) of each standard solution under constant stirring.

  • Plot the measured potential versus the logarithm of the Di-HCl concentration.

  • Determine the slope of the linear portion of the calibration curve. A Nernstian response is typically around 59 mV per decade of concentration change for a monovalent ion.

Sample Analysis
  • Preparation of Pharmaceutical Samples:

    • Accurately weigh and crush a number of tablets.

    • Dissolve a portion of the powdered tablets equivalent to a known amount of Di-HCl in distilled water.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate to a known volume to bring the concentration within the linear range of the electrode.

  • Potentiometric Measurement:

    • Immerse the calibrated Di-HCl ISE and the reference electrode in the prepared sample solution.

    • Measure the potential under constant stirring.

    • Determine the concentration of this compound in the sample using the calibration curve.

Data Presentation

The performance of the this compound ion-selective electrodes can be summarized in the following tables. The data presented are representative values based on published literature.[3]

Table 1: Composition and Performance Characteristics of this compound ISEs

Electrode TypeIon-ExchangerPlasticizerLinear Range (M)Slope (mV/decade)
ConventionalNaTPBDOP1.0 x 10⁻⁶ - 1.0 x 10⁻²55.0 ± 0.5
ConventionalPTADOP5.0 x 10⁻⁶ - 1.0 x 10⁻²53.0 ± 0.8
Coated WireNaTPBDOP1.0 x 10⁻⁵ - 1.0 x 10⁻²54.5 ± 0.7
Coated WirePTADOP5.0 x 10⁻⁵ - 1.0 x 10⁻²52.1 ± 1.0

Table 2: Analytical Parameters of the this compound ISE Method

ParameterValue
Limit of Detection1.0 x 10⁻⁶ M
Response Time< 30 seconds
pH Range3 - 7
Lifetime4 weeks

Table 3: Recovery of this compound from Pharmaceutical Formulations

FormulationLabeled Amount (mg)Found (mg)Recovery (%)
Eskornade Capsules5.04.9899.6
Lergobine Tablets2.01.9999.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis reagents Materials & Reagents ion_exchanger_prep Ion-Exchanger Precipitation reagents->ion_exchanger_prep membrane_fab PVC Membrane Fabrication ion_exchanger_prep->membrane_fab electrode_assembly Electrode Assembly & Conditioning membrane_fab->electrode_assembly calibration Electrode Calibration electrode_assembly->calibration measurement Potentiometric Measurement calibration->measurement sample_prep Sample Preparation sample_prep->measurement data_analysis Data Analysis measurement->data_analysis

Caption: Experimental workflow for this compound analysis using an ISE.

Logical Relationship of Electrode Components

electrode_components cluster_membrane Ion-Selective Membrane ise Ion-Selective Electrode pvc PVC Matrix ise->pvc internal_solution Internal Filling Solution (Di-HCl) ise->internal_solution internal_ref Internal Reference Electrode (Ag/AgCl) ise->internal_ref plasticizer Plasticizer (e.g., DOP) pvc->plasticizer ion_exchanger Ion-Exchanger (e.g., Di-TPB) pvc->ion_exchanger

Caption: Key components of the this compound ion-selective electrode.

Conclusion

The ion-selective electrode method provides a reliable, efficient, and accurate means for the determination of this compound in both pure substance and pharmaceutical dosage forms. The ease of electrode preparation and the simplicity of the measurement procedure make it a valuable tool for routine quality control analysis in the pharmaceutical industry. The selectivity of the electrode for this compound allows for its determination in the presence of common excipients found in drug formulations.[3]

References

Application Notes and Protocols for Animal Models in Diphenylpyraline Hydrochloride Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the animal models and experimental protocols used to investigate the psychostimulant effects of Diphenylpyraline Hydrochloride (DPP). Diphenylpyraline is a histamine H1 receptor antagonist that also exhibits significant psychostimulant properties.[1][2] Its primary mechanism of action relevant to these effects is the competitive inhibition of the dopamine transporter (DAT), which is similar to the action of cocaine.[1][3][4] This leads to an increase in extracellular dopamine levels in key brain regions like the nucleus accumbens, which is associated with psychomotor activation and reward.[1][3]

Mechanism of Action: Dopamine Transporter Inhibition

This compound acts as a competitive inhibitor at the dopamine transporter. This inhibition blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The resulting accumulation of extracellular dopamine leads to enhanced dopaminergic signaling, which is believed to mediate the psychostimulant effects of the compound, such as increased locomotor activity.[1][3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Extracellular_Dopamine Extracellular Dopamine VMAT2->Extracellular_Dopamine Release D_Receptors Dopamine Receptors Extracellular_Dopamine->D_Receptors Binding DAT DAT Extracellular_Dopamine->DAT Reuptake Psychostimulant_Effect Psychostimulant Effect D_Receptors->Psychostimulant_Effect Activation DAT->Dopamine DPP DPP DPP->DAT Inhibition

Caption: Signaling pathway of this compound (DPP).

Experimental Models and Protocols

Rodent models, particularly mice (e.g., C57BL/6), are commonly used to assess the psychostimulant properties of this compound.[1][3][5] Key behavioral assays include locomotor activity tests and conditioned place preference.

Locomotor Activity Assay

This assay is fundamental for quantifying the psychomotor stimulant effects of a compound. An increase in horizontal and vertical movement following drug administration is a hallmark of psychostimulant activity.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.[1][3] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.[6]

  • Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically track animal movement.

  • Habituation: On the day of the experiment, mice are placed into the open-field arena for a 30-60 minute habituation period to allow their exploratory behavior to return to a stable baseline.

  • Drug Administration: Following habituation, mice are removed, administered this compound (e.g., 5 and 10 mg/kg, intraperitoneally) or vehicle (e.g., saline), and immediately returned to the arena.[1]

  • Data Collection: Locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical rears) is recorded continuously for a period of 60-120 minutes post-injection.

  • Data Analysis: The data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. Total activity over the entire session is also compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

A Acclimatize Animals B Place in Open-Field for Habituation (30-60 min) A->B C Administer DPP or Vehicle (i.p.) B->C D Return to Arena & Record Locomotor Activity (60-120 min) C->D E Data Analysis (Time Bins, Total Activity) D->E

Caption: Experimental workflow for the locomotor activity assay.

Quantitative Data Summary:

Animal ModelCompoundDose (mg/kg, i.p.)Key FindingsReference
C57BL/6 MiceDiphenylpyraline5 and 10Significant increase in locomotor activation, comparable to cocaine.[1]
C57BL/6 MiceDiphenylpyraline14Produced locomotor activation with a more prolonged effect compared to cocaine (15 mg/kg).[3]
C57BL/6 MiceCocaine15Significantly increased locomotor activity.[3]
MouseDiphenylpyraline5Elevated extracellular dopamine in the nucleus accumbens by ~200%.[1]
Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of drugs.[7][8] It assesses an animal's preference for an environment that has been previously associated with drug exposure.

Experimental Protocol:

  • Animals: Adult male Sprague Dawley rats or C57BL/6 mice are suitable for this assay.[3][9]

  • Apparatus: A three-chamber CPP apparatus is typically used. The two larger "conditioning" chambers are distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), while a smaller, neutral center chamber allows access to both.[7][10]

  • Procedure (Unbiased Design):

    • Pre-Conditioning (Day 1): Each animal is placed in the center chamber and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each chamber is recorded to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >75% of the time) may be excluded.[9]

    • Conditioning (Days 2-9): This phase typically consists of 8 alternating conditioning sessions. On "drug" days, animals receive an injection of this compound (e.g., 14 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for 20-30 minutes.[3][9] On "vehicle" days, they receive a vehicle injection and are confined to the opposite chamber. The assignment of the drug-paired chamber is counterbalanced across subjects.

    • Post-Conditioning Test (Day 10): In a drug-free state, animals are placed back in the center chamber and given free access to all chambers for 15-20 minutes. The time spent in each chamber is recorded.[7][9]

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.

cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-9) cluster_post Post-Conditioning Test (Day 10) PreTest Free exploration of all chambers Establish baseline preference DrugDay Inject DPP Confine to one chamber PreTest->DrugDay VehicleDay Inject Vehicle Confine to opposite chamber PostTest Drug-free state Free exploration of all chambers Measure time in each chamber VehicleDay->PostTest

Caption: Experimental workflow for the Conditioned Place Preference assay.

Quantitative Data Summary:

Animal ModelCompoundDose (mg/kg, i.p.)Key FindingsReference
C57BL/6 MiceDiphenylpyraline14Did not produce a significant conditioned place preference.[3]
C57BL/6 MiceCocaine15Produced a significant conditioned place preference.[3]

The finding that this compound functions as a potent dopamine uptake inhibitor and induces locomotor activity without producing significant rewarding effects in the CPP model is noteworthy.[3] This profile suggests it may have a lower abuse potential compared to other psychostimulants like cocaine and warrants further investigation.[3]

Intravenous Self-Administration (IVSA)

While specific studies on this compound self-administration were not identified in the initial search, the IVSA paradigm is a critical tool for assessing the reinforcing properties and abuse liability of psychostimulants. A general protocol is provided below for future research applications.

Experimental Protocol:

  • Animals and Surgery: Rats (e.g., Sprague Dawley or Wistar) are typically used. Under anesthesia, a chronic indwelling catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae.[11] Animals are allowed to recover for at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to the animal's catheter via a tether system.

  • Acquisition Training: Animals are placed in the chambers for daily 2-hour sessions. A response on the "active" lever results in a brief intravenous infusion of the drug, paired with a cue light. Responses on the "inactive" lever have no programmed consequences. Training typically begins on a fixed-ratio 1 (FR1) schedule, where every active lever press is reinforced.[11]

  • Dose-Response and Progressive Ratio: Once stable responding is established, a dose-response curve can be generated by varying the infusion dose. To assess the motivational strength of the drug, a progressive-ratio (PR) schedule can be implemented, where the number of responses required for each subsequent infusion increases systematically. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.

  • Data Analysis: Key measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint on the PR schedule. This data provides a robust assessment of the drug's reinforcing effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenylpyraline Hydrochloride Dosage for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenylpyraline Hydrochloride (DPP) in rodent behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPP) and what are its primary mechanisms of action?

This compound is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] It also functions as a dopamine reuptake inhibitor by competitively binding to the dopamine transporter (DAT).[1][3] This dual mechanism of action can lead to both sedative and psychostimulant effects, depending on the dose and the specific behavioral paradigm.

Q2: What are the common behavioral assays used to study the effects of DPP in rodents?

Common behavioral assays include:

  • Locomotor Activity: To assess the stimulant effects of DPP.[1][2]

  • Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound.[2]

  • Drug Discrimination: To determine if the subjective effects of DPP are similar to other psychoactive drugs.

  • Elevated Plus Maze (EPM): To assess anxiety-like behavior.

  • Novel Object Recognition (NOR): To evaluate effects on learning and memory.

Q3: What is a suitable vehicle for dissolving this compound for intraperitoneal (i.p.) injection in rodents?

A common and effective vehicle for dissolving this compound for i.p. injection is sterile 0.9% saline. For compounds with solubility issues, a solution of 10% DMSO in saline can be considered, though it is crucial to run appropriate vehicle controls as DMSO can have its own behavioral effects.

Troubleshooting Guides

Issue 1: Unexpected or highly variable locomotor activity results.
  • Problem: Observing sedation at doses expected to be stimulating, or seeing high inter-individual variability in locomotor response.

  • Possible Causes & Solutions:

    • Dose-Response Effects: DPP has a biphasic dose-response curve. Lower doses may produce sedation due to H1 receptor antagonism, while higher doses are required for the stimulant effects of dopamine reuptake inhibition to dominate. Conduct a thorough dose-response study to identify the optimal dose for stimulation in your specific strain and species.

    • Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the drug's effects. Ensure a proper habituation period to the testing apparatus before drug administration.

    • Time Course of Action: The stimulant effects of DPP may have a delayed onset or a prolonged duration compared to other psychostimulants like cocaine.[2] Conduct a time-course study to determine the peak time of locomotor activation post-injection.

    • Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Maintain consistent lighting, temperature, and noise levels across all testing sessions.

Issue 2: Difficulty in establishing conditioned place preference (CPP).
  • Problem: Animals do not show a significant preference or aversion for the drug-paired chamber.

  • Possible Causes & Solutions:

    • Inadequate Dosing: The rewarding effects of DPP may be dose-dependent. A study using an equimolar dose to 15 mg/kg cocaine (14 mg/kg DPP) in mice did not produce significant CPP, while lower doses (5 and 10 mg/kg) induced locomotor activation.[2] It is possible that the rewarding effects are weak or only present in a narrow dose range. Consider testing a range of doses.

    • Conditioning Protocol: The number of conditioning sessions may be insufficient. A typical CPP protocol involves alternating drug and vehicle pairings over several days.[4] Increasing the number of pairings may be necessary to establish a preference.

    • Apparatus Bias: Animals may have an inherent preference for one chamber over the other. Conduct a pre-test to assess baseline preference and use a counterbalanced design where the drug is paired with the initially non-preferred side for half of the animals.

Issue 3: Ambiguous results in anxiety-related behavioral tests (e.g., Elevated Plus Maze).
  • Problem: Difficulty in interpreting whether changes in behavior are due to anxiolytic/anxiogenic effects or are confounded by changes in locomotor activity.

  • Possible Causes & Solutions:

    • Confounding Locomotor Effects: The stimulant effects of DPP can increase overall activity, which may be misinterpreted as reduced anxiety (e.g., more entries into open arms). Always analyze total arm entries or distance traveled as a measure of general activity alongside anxiety-related parameters (time spent in open arms, percentage of open arm entries).

    • Dose Selection: The anxiolytic or anxiogenic effects of DPP are not well-characterized. A careful dose-response study is essential. It is possible that the histaminergic and dopaminergic effects have opposing influences on anxiety-like behavior.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Behavioral Studies

SpeciesBehavioral AssayDosage Range (mg/kg)Route of Admin.Observed EffectsReference(s)
MouseLocomotor Activity5 - 10i.p.Increased locomotor activation.[1]
MouseLocomotor Activity14i.p.Significant locomotor activation.[2]
MouseConditioned Place Preference14i.p.No significant conditioned place preference.[2]
RatDrug Discrimination10i.p.Established stimulus control.[5]

Experimental Protocols

Locomotor Activity (Open Field Test) in Rats
  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape, equipped with automated photobeam tracking or video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 5-15 mg/kg, i.p.) or vehicle.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity for a predefined period (e.g., 60-120 minutes).

    • Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Conditioned Place Preference (CPP) in Mice
  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for 15 minutes to determine baseline preference.

    • Conditioning (Days 2-5): On alternating days, administer DPP (e.g., 5-14 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes. On the other days, administer vehicle and confine the mouse to the opposite chamber. The drug-paired chamber should be counterbalanced based on the pre-conditioning preference.

    • Test (Day 6): Place the mouse in the apparatus with free access to both chambers for 15 minutes and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Drug Discrimination in Rats
  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food reward dispenser.

  • Procedure:

    • Training: Food-deprived rats are trained to press one lever after an injection of DPP (the "drug" lever) and the other lever after a vehicle injection (the "vehicle" lever) to receive a food reward. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses on the first lever press of each session for several consecutive days).

    • Testing: Once the discrimination is learned, test sessions are conducted where a novel compound or a different dose of DPP is administered, and the rat's choice of lever is recorded. The percentage of responses on the drug-paired lever is the primary dependent measure.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimation Acclimation to Facility (1 week) handling Handling (3-5 days) acclimation->handling vehicle_prep Vehicle/DPP Solution Preparation handling->vehicle_prep injection Drug/Vehicle Administration (i.p.) vehicle_prep->injection behavioral_test Behavioral Assay (e.g., Open Field, CPP, EPM) injection->behavioral_test data_collection Data Collection (Automated/Manual) behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for rodent behavioral studies with this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase da Dopamine (DA) dopa->da vesicle Synaptic Vesicle da->vesicle VMAT2 synaptic_da Synaptic Dopamine vesicle->synaptic_da Release dat Dopamine Transporter (DAT) dat->da d1_receptor D1 Receptor ac Adenylyl Cyclase d1_receptor->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) pka->downstream dpp Diphenylpyraline Hydrochloride (DPP) dpp->dat Inhibits synaptic_da->dat Reuptake synaptic_da->d1_receptor

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the Dopamine Transporter (DAT).

References

Technical Support Center: Diphenylpyraline Hydrochloride Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Diphenylpyraline Hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis (in both acidic and basic environments), oxidation, and exposure to light (photodegradation). The ether linkage and the tertiary amine in its structure are the most likely sites for degradation.

Q2: I am observing a rapid loss of potency in my this compound stock solution prepared in a standard buffer. What could be the cause?

A2: Rapid potency loss is often attributed to pH-mediated hydrolysis. This compound can degrade in both acidic and alkaline conditions. Ensure your buffer's pH is within a stable range for the molecule. If preparing stock solutions, it is advisable to use aprotic solvents like DMSO for short-term storage and store them at low temperatures.[1] For aqueous solutions, it is recommended to prepare them fresh.

Q3: My solution of this compound has turned a yellowish color after being on the benchtop for a few hours. What is happening?

A3: A color change often indicates the formation of degradation products, which could be due to oxidation or photodegradation. Exposure to ambient light and oxygen can initiate these degradation pathways. It is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.

Q4: Can I autoclave a solution of this compound for sterilization?

A4: Autoclaving involves high temperatures and moisture, which can significantly accelerate the thermal and hydrolytic degradation of this compound. It is not a recommended method for sterilization. Sterile filtration using a 0.22 µm filter is a more suitable alternative.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Step
High variability in replicate injections during HPLC analysis.Incomplete dissolution of the compound or precipitation in the analytical mobile phase.Ensure complete dissolution of this compound in the chosen solvent before dilution. Check the compatibility of the solvent with the mobile phase.
Drifting peak areas over an analytical run.Instability of the compound in the autosampler.Use a cooled autosampler (4-8 °C) to minimize degradation during the analytical sequence. Prepare fresh samples if the run time is long.
Appearance of unexpected peaks in the chromatogram.Contamination or carryover from previous injections.Implement a robust needle and column washing protocol between injections. Run blank injections to confirm the absence of carryover.
Issue 2: Failure to Achieve Desired Degradation in Forced Degradation Studies
Symptom Possible Cause Troubleshooting Step
Less than 5% degradation observed under acidic or basic stress.The stress conditions are not stringent enough.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or prolong the exposure time.[2][3]
No significant degradation under oxidative stress with 3% H₂O₂.The molecule is relatively stable to this oxidizing agent.Consider using a higher concentration of H₂O₂ (up to 30%) or a different oxidizing agent, such as a metal ion catalyst, but be aware of potential interactions with the drug molecule.[2][3]
Minimal degradation under photolytic conditions.Insufficient light exposure.Ensure the light source provides the recommended total illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy as per ICH Q1B guidelines.[4]

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound in solution. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Reagent/Condition Temperature (°C) Time (hours) Degradation (%) Number of Degradation Products
Acid Hydrolysis0.1 M HCl6024~152
Base Hydrolysis0.1 M NaOH6024~253
Oxidation3% H₂O₂2524~101
ThermalWater8048~81
PhotolyticICH Q1B compliant light source25-~202

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Keep the solution in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At the specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: 40% A, 60% B

      • 25-26 min: Linear gradient back to 90% A, 10% B

      • 26-30 min: 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation DPP Diphenylpyraline HCl DP1 Degradation Product 1 (Ether Cleavage) DPP->DP1 Acid/Base DP2 Degradation Product 2 (Piperidine Ring Opening) DPP->DP2 Strong Acid/Base DP3 N-oxide Derivative DPP->DP3 H₂O₂ DP4 Photolytic Product A DPP->DP4 UV/Vis Light DP5 Photolytic Product B DPP->DP5 UV/Vis Light

Caption: Potential degradation pathways of Diphenylpyraline HCl.

References

Technical Support Center: Quantification of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the quantification of Diphenylpyraline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: Several methods are available for the quantification of this compound. The most common include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Differential Pulse Voltammetry (DPV), and Spectrofluorimetry.[1][2][3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: What are the potential sources of interference in this compound analysis?

A2: Interference can arise from various sources, including:

  • Excipients in pharmaceutical formulations: Common additives in tablets and syrups can co-elute with the analyte in chromatography or react with derivatizing agents.[2][4]

  • Endogenous substances in biological matrices: When analyzing plasma or urine samples, components like proteins, lipids, and metabolites can interfere with the quantification.[1][5]

  • Co-administered drugs: Other active pharmaceutical ingredients (APIs) in combination drug products can have overlapping signals. For instance, in spectrofluorimetric analysis, Paracetamol and Caffeine can cause fluorescence quenching through resonance energy transfer.[3]

  • Degradation products: Stability studies may involve quantifying this compound in the presence of its degradation products, which can interfere with the analysis.[6]

  • Contaminants from sample preparation: Solvents, reagents, and materials used during sample processing can introduce interfering substances.[7]

Q3: How can I minimize interference from the sample matrix?

A3: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates the drug from the sample matrix based on its solubility in immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte while interfering substances are washed away.[8]

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with organic solvents like acetonitrile or methanol can clean up the sample before injection into an HPLC system.[9]

  • Filtration: In some cases, simple filtration can remove insoluble interfering components. For example, in a combination drug product, phenylpropanolamine hydrochloride, which is insoluble in acetonitrile, can be removed by filtration before voltammetric analysis of this compound.[2]

Q4: My chromatogram shows peak tailing or fronting. What could be the cause and how do I fix it?

A4: Peak asymmetry in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Degradation: The stationary phase can degrade over time. Consider replacing the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

  • Interfering Compounds: A co-eluting substance can distort the peak shape. Improving sample cleanup or modifying the chromatographic conditions (e.g., gradient, mobile phase composition) can help resolve the interfering peak.

Troubleshooting Guides

Issue 1: Poor Recovery in HPLC Analysis of Plasma Samples

This guide addresses low recovery of this compound from plasma samples, a common issue indicating inefficient extraction or loss of analyte.

Troubleshooting Workflow:

start Low Recovery Observed check_extraction Verify Extraction Protocol start->check_extraction check_ph Check pH of Aqueous Phase check_extraction->check_ph check_solvent Evaluate Extraction Solvent check_extraction->check_solvent check_evaporation Assess Evaporation Step check_extraction->check_evaporation optimize_ph Adjust pH for Optimal Partitioning check_ph->optimize_ph optimize_solvent Test Alternative Solvents or Ratios check_solvent->optimize_solvent optimize_evaporation Optimize Temperature and Nitrogen Flow check_evaporation->optimize_evaporation end Recovery Improved optimize_ph->end optimize_solvent->end optimize_evaporation->end start Interfering Peak in Voltammogram check_excipients Analyze Placebo Formulation start->check_excipients check_solvent Verify Solvent Purity start->check_solvent check_electrode Inspect and Clean Working Electrode start->check_electrode excipient_interference Excipient Interference Confirmed check_excipients->excipient_interference solvent_contamination Solvent Contamination Likely check_solvent->solvent_contamination electrode_fouling Electrode Fouling Possible check_electrode->electrode_fouling modify_sample_prep Modify Sample Prep (e.g., Filtration) excipient_interference->modify_sample_prep use_hplc_grade Use Fresh, High-Purity Solvent solvent_contamination->use_hplc_grade polish_electrode Polish Electrode Surface electrode_fouling->polish_electrode end Interference Resolved modify_sample_prep->end use_hplc_grade->end polish_electrode->end

References

Technical Support Center: Synthesis of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diphenylpyraline Hydrochloride and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of the intermediate 4-(diphenylmethoxy)piperidine. This is achieved through an etherification reaction between a benzhydryl source, such as diphenylmethanol or a benzhydryl halide, and 4-hydroxypiperidine. The second step is the N-methylation of the 4-(diphenylmethoxy)piperidine intermediate to yield Diphenylpyraline, which is then converted to its hydrochloride salt.

Q2: What are the common methods for the N-methylation of 4-(diphenylmethoxy)piperidine?

A2: A highly effective and commonly used method for the N-methylation of secondary amines like 4-(diphenylmethoxy)piperidine is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to methylate the amine. A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-alkylation of the nitrogen atom, thus preventing the formation of quaternary ammonium salts.

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: A primary side reaction that can significantly reduce the yield is the formation of a quaternary ammonium salt during the N-methylation step. This occurs when the newly formed tertiary amine reacts further with the methylating agent. The Eschweiler-Clarke reaction is specifically employed to minimize this side reaction. Other potential side reactions can include incomplete reaction in the etherification step or the formation of elimination byproducts, depending on the specific conditions and starting materials used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any significant byproducts.

Q5: What are the recommended methods for purifying the final product?

A5: The final product, this compound, is typically purified by recrystallization. The choice of solvent is crucial for obtaining high purity crystals. The free base form of Diphenylpyraline can be purified by column chromatography before its conversion to the hydrochloride salt.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low yield in the etherification step Incomplete reaction due to insufficient heating or catalyst activity.- Ensure the reaction temperature is maintained at the optimal level. - Verify the quality and quantity of the acid catalyst (e.g., p-toluenesulfonic acid). - Extend the reaction time and monitor progress by TLC or HPLC.
Low yield in the N-methylation step Inefficient methylation or loss of product during workup.- Ensure the correct stoichiometry of formic acid and formaldehyde is used in the Eschweiler-Clarke reaction. - Control the reaction temperature, as excessive heat can lead to side reactions. - During the workup, carefully neutralize the reaction mixture and ensure complete extraction of the product.
Formation of quaternary ammonium salt Use of an inappropriate methylating agent or harsh reaction conditions.- Employ the Eschweiler-Clarke reaction, which is known to prevent quaternization. - Avoid using strong alkylating agents like methyl iodide under conditions that favor over-alkylation.
Difficulty in product crystallization Presence of impurities or use of an unsuitable solvent.- Purify the crude product by column chromatography before crystallization. - Screen various solvents and solvent mixtures to find the optimal conditions for recrystallization. - Consider seeding the supersaturated solution with a small crystal of pure product to induce crystallization.
Product is an oil or fails to solidify The product may be impure, or it may be the free base instead of the hydrochloride salt.- Ensure the complete conversion to the hydrochloride salt by treating the free base with an appropriate source of HCl (e.g., HCl in an organic solvent). - Verify the purity of the product by HPLC and re-purify if necessary.

Experimental Protocols

Step 1: Synthesis of 4-(diphenylmethoxy)piperidine

This protocol is adapted from a procedure for a similar benzhydryl ether synthesis.

Reagents:

  • Diphenylmethanol

  • 4-Hydroxypiperidine hydrochloride

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Ethanol

  • Aqueous ammonia

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a stirrer and a vacuum line, combine diphenylmethanol, 4-hydroxypiperidine hydrochloride, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 160°C under reduced pressure (e.g., 0.2 mm Hg) with continuous stirring for approximately 3 hours.

  • Cool the reaction mixture to 80°C and dissolve it in ethanol.

  • Cool the solution to 10°C to induce precipitation of the product's hydrochloride salt.

  • Filter the suspension and wash the solid residue with cold isopropanol.

  • Dry the solid at 60°C to obtain 4-(diphenylmethoxy)piperidine hydrochloride.

  • To obtain the free base for the next step, suspend the hydrochloride salt in water and basify with aqueous ammonia.

  • Extract the free base with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(diphenylmethoxy)piperidine.

Step 2: N-methylation of 4-(diphenylmethoxy)piperidine (Eschweiler-Clarke Reaction)

This is a general procedure for the Eschweiler-Clarke reaction and should be optimized for this specific substrate.

Reagents:

  • 4-(diphenylmethoxy)piperidine

  • Formic acid (85-98%)

  • Formaldehyde (37% aqueous solution)

  • 1M Hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-(diphenylmethoxy)piperidine in a suitable solvent, add formic acid and formaldehyde solution.

  • Heat the reaction mixture at 80-100°C for several hours (e.g., 18 hours), monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water and 1M HCl.

  • Wash the aqueous layer with an organic solvent like DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a sodium hydroxide solution.

  • Extract the product (Diphenylpyraline free base) with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diphenylpyraline free base.

Step 3: Formation and Purification of this compound

Reagents:

  • Crude Diphenylpyraline free base

  • Anhydrous diethyl ether or other suitable solvent

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

  • Recrystallization solvent (e.g., isopropanol, ethanol, or mixtures with other solvents)

Procedure:

  • Dissolve the crude Diphenylpyraline free base in a minimal amount of a suitable anhydrous solvent like diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise until precipitation is complete.

  • Filter the resulting solid and wash with cold anhydrous diethyl ether to obtain crude this compound.

  • For purification, recrystallize the crude hydrochloride salt from a suitable solvent or solvent mixture. Screen various solvents to find the optimal conditions for high yield and purity.

  • Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Optimization of the Eschweiler-Clarke Reaction (Hypothetical Data)

EntryFormic Acid (eq.)Formaldehyde (eq.)Temperature (°C)Time (h)Yield (%)
11.51.5801265
22.02.0801885
32.52.5801888
42.02.01001292
52.02.01002490 (decomposition observed)

Visualizations

Synthesis_Pathway A Diphenylmethanol + 4-Hydroxypiperidine HCl R1 p-TsOH, 160°C, vacuum A->R1 B 4-(diphenylmethoxy)piperidine HCl R2 Aqueous NH3 B->R2 C 4-(diphenylmethoxy)piperidine (Free Base) R3 Formic Acid, Formaldehyde (Eschweiler-Clarke) C->R3 D Diphenylpyraline (Free Base) R4 Anhydrous HCl D->R4 E This compound R5 Recrystallization E->R5 R1->B R2->C R3->D R4->E R5->E Purified Product

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Step1 Analyze Etherification Step Start->Check_Step1 Step1_OK Yield > 80%? Check_Step1->Step1_OK Check_Step2 Analyze N-Methylation Step Step2_OK Yield > 90%? Check_Step2->Step2_OK Step1_OK->Check_Step2 Yes Optimize_Step1 Optimize Step 1: - Check catalyst - Increase temperature/time Step1_OK->Optimize_Step1 No Optimize_Step2 Optimize Step 2: - Adjust reagent stoichiometry - Control temperature Step2_OK->Optimize_Step2 No Check_Impurities Analyze for Impurities (HPLC) Step2_OK->Check_Impurities Yes Optimize_Step1->Check_Step1 Optimize_Step2->Check_Step2 Impurity_Present Significant Impurities? Check_Impurities->Impurity_Present Purify Improve Purification: - Column Chromatography - Recrystallization Impurity_Present->Purify Yes Success Yield Improved Impurity_Present->Success No Purify->Success

Caption: Troubleshooting workflow for low yield.

Adjusting pH for optimal Diphenylpyraline Hydrochloride activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylpyraline Hydrochloride. The information is designed to help optimize experimental conditions, with a particular focus on the critical role of pH in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound binding assay?

A1: The optimal pH for a this compound binding assay can vary depending on the specific assay design and the research question. For standard competitive binding assays with radiolabeled antagonists like [3H]mepyramine, a physiological pH of 7.4 is commonly used. However, it is crucial to consider that the affinity of some H1 receptor antagonists can be affected by pH. For instance, in acidic conditions (pH 5.8), the affinity of certain antagonists may increase, while the affinity of histamine and other antagonists might decrease. Therefore, it is recommended to empirically determine the optimal pH for your specific experimental setup by performing binding assays over a range of pH values (e.g., pH 6.0 to 8.0).

Q2: How does pH affect the activity of this compound?

A2: Diphenylpyraline is a basic compound with a pKa of approximately 8.87.[1][2] This means that at physiological pH (around 7.4), it will exist predominantly in its protonated, positively charged form. The charge state of the molecule can significantly influence its interaction with the histamine H1 receptor. Changes in the pH of the assay buffer can alter the ionization state of both the drug and the amino acid residues in the receptor's binding pocket, thereby affecting binding affinity and functional activity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[3] It competes with histamine for binding to H1 receptors on effector cells, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.

Q4: How should I prepare and store this compound solutions for in vitro assays?

A4: this compound is soluble in DMSO and water.[4][5] For in vitro assays, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[6] Working solutions can be prepared by diluting the stock solution in the appropriate assay buffer. It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and avoid degradation. When using DMSO as a solvent, ensure the final concentration in the assay does not exceed a level that could affect cell viability or assay performance (typically <0.5%).

Troubleshooting Guides

Issue 1: Low or Inconsistent Binding of this compound in a Radioligand Binding Assay
Possible Cause Troubleshooting Step
Suboptimal pH of Binding Buffer Verify the pH of your binding buffer. The optimal pH can influence the charge of both the ligand and the receptor. Perform a pH titration experiment (e.g., testing a range from pH 6.0 to 8.0) to determine the optimal pH for your specific assay conditions.
Degradation of this compound Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Radioligand Concentration Ensure the concentration of the radioligand (e.g., [3H]mepyramine) is appropriate. Typically, a concentration at or below the Kd value is used for competitive binding assays.
Insufficient Incubation Time Determine the time required to reach binding equilibrium at your assay temperature. Perform a time-course experiment to establish the optimal incubation period.
Low Receptor Expression If using a cell-based assay, ensure that the cells are expressing a sufficient number of H1 receptors. This can be verified by western blot or by using a positive control antagonist with known high affinity.
Issue 2: High Background Signal in a Cell-Based Functional Assay (e.g., Calcium Flux Assay)
Possible Cause Troubleshooting Step
Suboptimal Assay Buffer pH The pH of the assay buffer can affect the basal activity of the cells. Ensure the buffer is at a physiological pH (typically 7.2-7.4) and is adequately buffered.
Cell Health and Viability Ensure cells are healthy and not overgrown. High cell confluence can lead to increased background signaling. Use cells at an optimal density for your assay.
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, which can interfere with the fluorescent signal. Ensure the final concentration of DMSO is low and the compound is fully dissolved in the assay buffer.
Autofluorescence of the Compound Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye. If significant, a different dye or a non-fluorescent readout may be necessary.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol)

  • Non-specific binding control: Mianserin (10 µM)

  • This compound

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-H1 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer

    • This compound at various concentrations (for competition curve) or vehicle control.

    • [3H]mepyramine at a final concentration equal to its Kd.

    • For non-specific binding wells, add 10 µM Mianserin.

    • Cell membranes (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Calcium Flux Assay

This protocol provides a general method for measuring the antagonist effect of this compound on histamine-induced calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Histamine

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293-H1 cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium from the wells and add the loading solution. Incubate the plate at 37°C for 60 minutes.

  • Compound Incubation: After incubation, wash the cells with the assay buffer. Add this compound at various concentrations to the respective wells and incubate at room temperature for 15-30 minutes.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds. Then, add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the histamine-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.

Visualizations

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates DPH Diphenylpyraline Hydrochloride DPH->H1R Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Allergy) Ca2->Downstream Activates pathways PKC->Downstream Phosphorylates targets

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Prepare H1 Receptor Membranes setup 2. Set up Assay Plate: - Buffer - DPH / Vehicle - [3H]mepyramine - Membranes prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter and Wash to Separate Bound/Unbound incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis: IC50 and Ki Determination count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: pH and Diphenylpyraline Activity

pH_Effect_Logic pH Assay Buffer pH DPH_charge Ionization State of Diphenylpyraline (pKa ~8.87) pH->DPH_charge Receptor_charge Ionization State of Receptor Amino Acids pH->Receptor_charge Binding Binding Affinity to H1 Receptor DPH_charge->Binding Receptor_charge->Binding Activity Functional Activity (Antagonism) Binding->Activity

Caption: Influence of pH on this compound activity.

References

Technical Support Center: Enhancing the Recovery of Diphenylpyraline Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and recovery of Diphenylpyraline Hydrochloride from various biological matrices.

Frequently Asked Questions (FAQs)

1. What are the most common methods for extracting this compound from biological samples?

The most prevalent methods for the extraction of this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Protein precipitation is another technique that can be used as a preliminary sample clean-up step. The choice of method often depends on the biological matrix, the required level of cleanliness of the extract, and the analytical technique to be used for quantification.[1]

2. Which analytical techniques are most suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the sensitive and selective quantification of this compound in biological samples.[2] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for complex matrices.[3][4]

3. What is a typical recovery rate for this compound from plasma and urine?

Using a Liquid-Liquid Extraction (LLE) method with n-pentane-2-propanol followed by HPLC-UV analysis, overall recovery rates of 94.65% from plasma and 92.29% from urine have been reported.[5] Recovery can vary depending on the chosen extraction method and optimization of its parameters.

4. What is the importance of pH adjustment during the extraction of this compound?

Diphenylpyraline is a basic drug. Adjusting the pH of the biological sample is crucial for efficient extraction. For LLE, the aqueous sample should be made alkaline (typically two pH units above the pKa of the analyte) to ensure that the drug is in its neutral, more organic-soluble form, thus maximizing its partitioning into the organic extraction solvent.[6] For SPE, pH adjustment is critical during sample loading to ensure proper retention on the sorbent.[7]

5. What are "matrix effects" in LC-MS/MS analysis and how can they affect my results?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9] This can lead to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[8][10][11]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction (LLE) - Optimize pH: Ensure the aqueous sample is sufficiently alkaline to neutralize Diphenylpyraline. - Solvent Choice: Select an appropriate organic solvent based on the polarity of Diphenylpyraline. A mixture of solvents can sometimes improve efficiency.[6] - Extraction Volume & Repetitions: Increase the volume of the organic solvent and/or the number of extraction steps. - Salting-Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of Diphenylpyraline and promote its transfer to the organic phase.[6]
Inefficient Elution (SPE) - Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Try a stronger solvent or a solvent mixture with a different polarity. - Elution Volume: Increase the volume of the elution solvent to ensure complete recovery. - pH of Elution Solvent: For cation exchange SPE, an acidic elution solvent is typically required to neutralize the analyte and disrupt its ionic interaction with the sorbent.
Analyte Degradation - Sample Stability: Investigate the stability of this compound in the biological matrix under the storage and processing conditions.[12] Consider adding stabilizers if necessary. - Temperature: Avoid excessive temperatures during sample preparation and evaporation steps.
Improper SPE Cartridge Conditioning - Follow Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions to activate the sorbent.[13]
High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Steps
Insufficient Sample Clean-up - Optimize SPE Wash Step: Use a stronger wash solvent that can remove interferences without eluting the analyte. - Protein Precipitation: Incorporate a protein precipitation step before LLE or SPE to remove a significant portion of matrix components.
Matrix Effects in LC-MS/MS - Improve Chromatographic Separation: Modify the LC gradient to better separate Diphenylpyraline from co-eluting matrix components.[9] - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. - Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[14]
Contamination - Solvent and Reagent Purity: Use high-purity solvents and reagents. - Glassware and Plasticware: Thoroughly clean all glassware and use high-quality plasticware to avoid leachable contaminants.[14]
Poor Peak Shape in GC-MS (Peak Tailing)
Potential Cause Troubleshooting Steps
Active Sites in the GC System - Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. Use a deactivated liner.[15][16] - Column Contamination: Trim the first few centimeters of the analytical column to remove non-volatile residues.[15][16] - Column Activity: If the column is old, it may have become active. Consider replacing it with a new, inert column.[15]
Improper Column Installation - Correct Positioning: Ensure the column is installed at the correct height in both the inlet and the detector.[15][17] - Clean Column Cut: Make sure the column ends are cut cleanly and squarely.[16][17]
Method Parameters - Injection Temperature: An excessively high injection temperature can cause degradation of the analyte. Optimize the inlet temperature. - Flow Rate: An inappropriate carrier gas flow rate can affect peak shape. Ensure the flow rate is optimal for the column dimensions.

Quantitative Data Summary

Extraction Method Biological Matrix Analytical Technique Average Recovery (%) Limit of Detection (LOD) Reference
Liquid-Liquid Extraction (n-pentane-2-propanol)PlasmaHPLC-UV94.6515 ng/mL[5]
Liquid-Liquid Extraction (n-pentane-2-propanol)UrineHPLC-UV92.2915 ng/mL[5]
Solid-Phase Extraction (Polymeric)PlasmaLC-MS/MS>85 (for a panel of basic drugs)1.0 ng/mL (LOQ)[13]
Solid-Phase Extraction (Mixed-Mode Cation Exchange)PlasmaHPLC-DAD>80 (for a panel of acidic, basic, and neutral drugs)0.84 µg/mL (for amphetamine)[18]

Experimental Protocols

Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis

This protocol is adapted from a method for the determination of Diphenylpyraline in plasma and urine.[5]

  • Sample Preparation:

    • To 1 mL of plasma or urine in a glass tube, add an appropriate internal standard.

    • Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to reach a pH > 9.

  • Extraction:

    • Add 5 mL of n-pentane-2-propanol (50:1 v/v) to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC-UV system.

Solid-Phase Extraction (SPE) for Basic Drugs from Plasma

This is a general protocol for the extraction of basic drugs from plasma using a polymeric SPE cartridge, which can be adapted for Diphenylpyraline.[13]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol.

    • Equilibrate the cartridge with 500 µL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the analyte with 500 µL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 80:20 0.1% formic acid:methanol).

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Alkalinize Alkalinize Sample (pH > 9) Sample->Alkalinize AddSolvent Add Organic Solvent (e.g., n-pentane-isopropanol) Alkalinize->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Workflow for Liquid-Liquid Extraction of Diphenylpyraline.

Troubleshooting_Low_Recovery Start Low Recovery Observed CheckMethod Which extraction method? Start->CheckMethod LLE LLE CheckMethod->LLE LLE SPE SPE CheckMethod->SPE SPE CheckpH Is sample pH > 9? LLE->CheckpH CheckElution Is elution solvent strong enough? SPE->CheckElution OptimizeSolvent Optimize organic solvent and volume CheckpH->OptimizeSolvent No AddSalt Consider 'salting out' CheckpH->AddSalt Yes End Re-analyze OptimizeSolvent->End AddSalt->End IncreaseElutionVol Increase elution volume CheckElution->IncreaseElutionVol No CheckWash Analyte lost in wash step? CheckElution->CheckWash Yes IncreaseElutionVol->End WeakerWash Use a weaker wash solvent CheckWash->WeakerWash Yes CheckWash->End No WeakerWash->End

Caption: Troubleshooting Decision Tree for Low Recovery.

References

Selecting the appropriate mobile phase for Diphenylpyraline Hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Diphenylpyraline Hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A good starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and a buffered aqueous phase. A common mobile phase composition involves acetonitrile and a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 2.5-4.5). For example, a mobile phase of acetonitrile and 0.05% triethylamine in water with the pH adjusted to 3.5 with orthophosphoric acid has been successfully used.[1] The organic modifier concentration can be initially set around 30-40% and then optimized to achieve the desired retention time.

Q2: What type of HPLC column is recommended for this compound analysis?

C8 and C18 columns are the most commonly used stationary phases for the analysis of this compound.[1][2] These columns provide good retention and separation based on the hydrophobic properties of the molecule. For basic compounds like Diphenylpyraline, using a modern, high-purity, end-capped silica column is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.

Q3: What is the typical UV detection wavelength for this compound?

This compound can be detected using UV spectrophotometry. A detection wavelength of 210 nm or 254 nm is commonly employed.[1][2] It is always advisable to determine the lambda max (λmax) of this compound in the chosen mobile phase to ensure optimal sensitivity.

Q4: Why is my this compound peak tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4] To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[3]

  • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Choice: Use a modern, end-capped C8 or C18 column, or consider a column with a polar-embedded phase specifically designed for the analysis of basic compounds.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.- Lower the mobile phase pH to 2.5-3.5. - Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. - Use a high-purity, end-capped column or a polar-embedded column.[4]
Column overload.- Reduce the injection volume or the sample concentration.
Mismatched sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase composition.
Variable Retention Times Fluctuations in mobile phase pH.- Ensure the buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH for adequate buffering capacity.[5] - Prepare fresh mobile phase daily.
Inconsistent column temperature.- Use a column oven to maintain a constant temperature.
Pump issues (e.g., leaks, worn seals).- Check for leaks and perform regular pump maintenance.
Low Sensitivity Incorrect detection wavelength.- Determine the λmax of this compound in your mobile phase.
Suboptimal mobile phase composition.- Adjust the organic modifier-to-aqueous ratio to optimize peak height.
Sample degradation.- Ensure sample stability in the chosen solvent.
Split Peaks Column void or contamination at the inlet.- Reverse-flush the column (if permissible by the manufacturer). - Replace the column if the problem persists.
Sample injection in a solvent much stronger than the mobile phase.- Dissolve the sample in a solvent weaker than or similar in strength to the mobile phase.
Mobile phase pH is too close to the analyte's pKa.- Adjust the mobile phase pH to be at least 2 units away from the pKa of Diphenylpyraline.[5]

Experimental Protocols

Example HPLC Method for this compound

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.05% Triethylamine in water (pH adjusted to 3.5 with orthophosphoric acid) (35:65 v/v).[1]

    • Flow Rate: 1.2 mL/min.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Reagent and Sample Preparation:

    • Mobile Phase Preparation:

      • Prepare the aqueous phase by adding 0.5 mL of triethylamine to 1 L of HPLC-grade water.

      • Adjust the pH to 3.5 using orthophosphoric acid.

      • Filter the aqueous phase through a 0.45 µm membrane filter.

      • Prepare the final mobile phase by mixing 350 mL of acetonitrile with 650 mL of the prepared aqueous phase.

      • Degas the mobile phase by sonication or vacuum filtration before use.

    • Standard Solution Preparation:

      • Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

      • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).

    • Sample Preparation:

      • For drug product analysis, accurately weigh a portion of the powdered tablets or measure a volume of syrup equivalent to a known amount of this compound.

      • Disperse the sample in the mobile phase, sonicate to dissolve, and dilute to a final concentration within the calibration range.

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Mobile Phase Selection

MobilePhaseSelection A Start: Define Analytical Goal (e.g., Quantification, Purity) B Select Stationary Phase (C18 or C8 recommended) A->B C Initial Mobile Phase Composition (Acetonitrile/Buffered Water) B->C D Optimize Organic Modifier Ratio (Adjust for Retention Time) C->D E Evaluate Peak Shape D->E F Peak Tailing Observed? E->F G Adjust Mobile Phase pH (Lower to pH 2.5-3.5) F->G Yes J Final Method Validation F->J No G->D H Add Mobile Phase Modifier (e.g., 0.1% Triethylamine) G->H H->D I Consider Alternative Column (e.g., Polar-Embedded) H->I I->D

Caption: Workflow for selecting and optimizing the mobile phase for Diphenylpyraline HCl HPLC analysis.

Troubleshooting Pathway for Peak Tailing

PeakTailingTroubleshooting A Problem: Peak Tailing Observed B Check for Column Overload A->B C Reduce Sample Concentration/ Injection Volume B->C Overloaded D Check Mobile Phase pH B->D Not Overloaded I Problem Resolved C->I E Lower pH to 2.5-3.5 D->E F Add Competing Base (e.g., TEA) E->F G Evaluate Column Chemistry F->G H Use End-Capped or Polar-Embedded Column G->H H->I

Caption: A systematic approach to troubleshooting peak tailing in Diphenylpyraline HCl analysis.

References

Validation & Comparative

Validating Diphenylpyraline Hydrochloride as an Atypical Dopamine Reuptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diphenylpyraline Hydrochloride (DPP), evaluating its pharmacological profile against established typical and atypical dopamine reuptake inhibitors (DRIs). Experimental data from in vitro and in vivo studies are presented to validate its classification as an atypical DRI, a class of compounds with therapeutic potential for neuropsychiatric disorders, including substance use disorders.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of drugs that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain. This mechanism underlies the therapeutic effects of several medications used for conditions like ADHD and depression. DRIs can be broadly categorized as typical or atypical based on their behavioral and neurochemical profiles.

  • Typical DRIs , such as cocaine, are characterized by potent psychostimulant, euphoric, and reinforcing effects, which contribute to their high abuse potential.

  • Atypical DRIs , including bupropion and modafinil, exhibit a more nuanced profile. While they effectively inhibit dopamine reuptake, they have reduced psychostimulant and rewarding effects compared to typical DRIs, making them valuable therapeutic agents with a lower risk of abuse.

This compound, a first-generation antihistamine, has also been identified as a potent dopamine reuptake inhibitor.[1] This guide examines the evidence supporting its classification as an atypical DRI.

Comparative Pharmacological Data

Studies have shown that DPP is a potent, competitive inhibitor of the dopamine transporter, with effects on locomotor activity comparable to cocaine.[2] However, unlike cocaine, DPP does not produce significant conditioned place preference, a key indicator of rewarding effects.[3] This dissociation between potent dopamine uptake inhibition and a lack of significant reward is a hallmark of atypical DRIs.

For a quantitative perspective, the following table summarizes the binding affinities (K_i in nM) and/or uptake inhibition (IC50 in nM) for well-characterized typical and atypical DRIs. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundClassDAT (K_i/IC50, nM)SERT (K_i/IC50, nM)NET (K_i/IC50, nM)
Diphenylpyraline HCl Atypical Potent Inhibitor¹Data not availableData not available
CocaineTypical230[4]740[4]480[4]
BupropionAtypical520[5]>10000[5]1900[5]
ModafinilAtypicalWeak inhibitor²Data not availableWeak inhibitor²
BenztropineAtypical8.5 - 6370³Data not availableData not available
SertralineAtypical DRI component25[5]0.29[5]420[5]

¹Described as a "potent dopamine uptake inhibitor" in in vivo studies, but specific K_i/IC50 values from comparative in vitro assays are not consistently reported in the literature.[3] ²Modafinil's effects on DAT and NET are considered physiologically significant but it acts as a weak inhibitor in vitro. ³Benztropine and its analogues show a wide range of affinities for DAT.

Experimental Methodologies

The data presented for the comparator compounds are typically generated using two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay Protocol (General)

This assay measures the affinity of a compound for a specific transporter protein.

  • Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) are transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter. The cells are cultured, harvested, and then lysed to create a membrane preparation containing the transporters.

  • Competitive Binding Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., Diphenylpyraline HCl).

  • Separation and Quantification: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which represents the amount of radioligand bound to the transporters, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay Protocol (General)

This assay measures the potency of a compound in blocking the reuptake of a neurotransmitter into cells.

  • Cell Culture: Cells stably or transiently expressing the transporter of interest (DAT, SERT, or NET) are cultured in appropriate multi-well plates.

  • Pre-incubation with Inhibitor: The cells are washed and then pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination of Uptake: After a specific incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to dopamine reuptake inhibition and the classification of DRIs.

Dopamine_Reuptake_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding DRI DRI (e.g., Diphenylpyraline) DRI->DAT Blockade DRI_Classification cluster_typical cluster_atypical DRIs Dopamine Reuptake Inhibitors Typical Typical DRIs DRIs->Typical Atypical Atypical DRIs DRIs->Atypical Typical_Chars High Abuse Potential Strong Psychostimulant Effects Significant Rewarding Properties Typical->Typical_Chars Cocaine Cocaine Typical->Cocaine Atypical_Chars Low Abuse Potential Reduced Psychostimulant Effects Minimal Rewarding Properties Atypical->Atypical_Chars Bupropion Bupropion Atypical->Bupropion Modafinil Modafinil Atypical->Modafinil Diphenylpyraline Diphenylpyraline Atypical->Diphenylpyraline

References

Comparative Analysis of Diphenylpyraline Hydrochloride's Cross-Reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diphenylpyraline Hydrochloride's (DPP) interaction with the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). While primarily known as a first-generation histamine H1 receptor antagonist, emerging research has highlighted its significant activity as a competitive inhibitor of the dopamine transporter, exhibiting psychostimulant properties comparable to cocaine.[1] This cross-reactivity has significant implications for its potential therapeutic applications and off-target effects.

This document summarizes available quantitative data on the binding affinities of DPP and selected monoamine reuptake inhibitors, details the experimental methodologies used for these determinations, and provides a visual representation of the competitive binding mechanism.

Quantitative Comparison of Monoamine Transporter Binding Affinities

The following table summarizes the inhibitory constants (Kᵢ) of this compound and other well-characterized monoamine reuptake inhibitors for the dopamine, norepinephrine, and serotonin transporters. Lower Kᵢ values indicate a higher binding affinity.

CompoundDopamine Transporter (DAT) Kᵢ (nM)Norepinephrine Transporter (NET) Kᵢ (nM)Serotonin Transporter (SERT) Kᵢ (nM)
Diphenylpyraline (DPP) Data Not Available in LiteratureData Not Available in LiteratureData Not Available in Literature
Cocaine230480740
Methylphenidate60100132,000
Bupropion2800140045,000
Sertraline254200.29

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a gold-standard method for quantifying the interaction between a compound and its biological target.

General Protocol for Monoamine Transporter Radioligand Binding Assay:

1. Preparation of Transporter-Containing Membranes:

  • Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • The cells are cultured and then harvested.

  • Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the transporters.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the transporter.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor at the dopamine transporter. This means that DPP and dopamine compete for the same binding site on the transporter protein. When DPP is bound to the transporter, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DPP Diphenylpyraline (DPP) DPP->DAT Competitive Inhibition Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding

Caption: Competitive inhibition of DAT by Diphenylpyraline.

Signaling Pathway of Enhanced Dopaminergic Neurotransmission

The inhibition of dopamine reuptake by Diphenylpyraline leads to an accumulation of dopamine in the synaptic cleft. This increased concentration of dopamine results in greater stimulation of postsynaptic dopamine receptors, leading to the downstream signaling effects associated with enhanced dopaminergic activity.

DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) DPP->DAT Binds to Dopamine_reuptake Dopamine Reuptake Inhibition DAT->Dopamine_reuptake Extra_dopamine Increased Extracellular Dopamine Dopamine_reuptake->Extra_dopamine Postsynaptic_receptors Postsynaptic Dopamine Receptor Activation Extra_dopamine->Postsynaptic_receptors Downstream_signaling Downstream Cellular Signaling Postsynaptic_receptors->Downstream_signaling

Caption: Signaling cascade initiated by DPP's inhibition of DAT.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Diphenylpyraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihistaminic activity of Diphenylpyraline Hydrochloride, a first-generation H1 antagonist, with other alternatives. It includes detailed experimental protocols for key in vitro and in vivo assays used to evaluate the performance of such compounds and presents available supporting experimental data to facilitate objective comparison.

Introduction to this compound

Diphenylpyraline is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor.[1] This mechanism of action makes it effective in the treatment of various allergic conditions, including allergic rhinitis and urticaria.[1] Like many other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[2] Structurally, it is characterized by a diaryl substitution, a feature essential for significant H1 receptor affinity.[3] Beyond its antihistaminic effects, Diphenylpyraline has also been noted to inhibit dopamine reuptake, leading to psychostimulant properties.[4]

In Vitro and In Vivo Correlation: A Critical Assessment

An ideal drug development process establishes a strong correlation between in vitro activity and in vivo efficacy, often referred to as in vitro-in vivo correlation (IVIVC). For antihistamines, this would typically involve correlating in vitro parameters like H1 receptor binding affinity (Ki) and functional antagonism (IC50) with in vivo outcomes such as the inhibition of histamine-induced skin wheals (ED50).

Comparative Quantitative Data

To provide a context for the performance of this compound, the following table summarizes in vitro and in vivo data for other common first and second-generation antihistamines.

CompoundGenerationH1 Receptor Binding Affinity (Ki, nM)Guinea Pig Ileum Contraction (IC50, nM)Histamine-Induced Skin Wheal and Flare (ED50, mg)
Diphenhydramine First9.6 - 16[5]--
Chlorpheniramine First12[6]--
Cetirizine Second6[5]--
Loratadine Second---
Fexofenadine Second---
Hydroxyzine First10 / 19[6]--
Mepyramine First-pA2 = 10.15[7]-
Dexchlorpheniramine First-pA2 = 8.74[7]-

Note: A lower Ki, IC50, or ED50 value indicates higher potency. pA2 is a measure of antagonist potency. Data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antihistamine activity. Below are protocols for key experiments.

In Vitro Assays

1. Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for the H1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human H1 receptor.

  • Materials:

    • HEK293T cells transiently expressing the human H1 receptor.

    • [³H]-mepyramine (radioligand).

    • Binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

    • Unlabeled test compound (e.g., this compound).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a homogenate of HEK293T cells expressing the H1 receptor in binding buffer.

    • In a series of tubes, incubate the cell homogenate with a fixed concentration of [³H]-mepyramine and increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled H1 antagonist.

    • Incubate the mixtures at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Guinea Pig Ileum Contraction Assay

This functional assay measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.

  • Objective: To determine the potency (IC50 or pA2 value) of the test compound in antagonizing histamine-induced contractions of the guinea pig ileum.

  • Materials:

    • Guinea pig.

    • Tyrode's solution (physiological salt solution).

    • Histamine dihydrochloride.

    • Test compound (e.g., this compound).

    • Organ bath with an isometric transducer.

    • Data acquisition system.

  • Procedure:

    • Euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30 minutes.

    • Record isometric contractions using a transducer and data acquisition system.

    • Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of the test compound for a predetermined period.

    • Repeat the cumulative concentration-response curve for histamine in the presence of the test compound.

    • Repeat steps 6-8 with increasing concentrations of the test compound.

    • Analyze the data to determine the IC50 value or construct a Schild plot to determine the pA2 value.

In Vivo Assay

3. Histamine-Induced Skin Wheal and Flare Test

This is a standard in vivo method to assess the antihistaminic effect of a drug in humans or animals.

  • Objective: To determine the dose-dependent inhibitory effect of the test compound on histamine-induced wheal and flare formation.

  • Subjects: Healthy volunteers or laboratory animals (e.g., guinea pigs, rabbits).

  • Materials:

    • Histamine solution for intradermal injection.

    • Test compound administered orally or topically.

    • Calipers or imaging software to measure the wheal and flare area.

  • Procedure:

    • Administer the test compound or placebo to the subjects at various doses.

    • At specific time points after drug administration, inject a fixed concentration of histamine intradermally at designated sites on the skin (e.g., forearm).

    • After a set time (e.g., 15-20 minutes), measure the size (area or diameter) of the wheal (swelling) and flare (redness) that develops at the injection site.

    • Calculate the percentage inhibition of the wheal and flare response for each dose of the test compound compared to the placebo control.

    • Determine the ED50 value (the dose of the drug that produces 50% of the maximum inhibitory effect) from the dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca2_release->Allergic_Response PKC_activation->Allergic_Response Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Diphenylpyraline.

G cluster_1 In Vitro Assay Workflow: Guinea Pig Ileum start Isolate Guinea Pig Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate mount->equilibrate histamine_curve Histamine Concentration- Response Curve equilibrate->histamine_curve wash Wash histamine_curve->wash incubate Incubate with Diphenylpyraline wash->incubate histamine_curve_antagonist Histamine Curve (in presence of antagonist) incubate->histamine_curve_antagonist analyze Analyze Data (IC50/pA2) histamine_curve_antagonist->analyze

Caption: Workflow for the in vitro guinea pig ileum contraction assay.

G cluster_2 In Vivo Assay Workflow: Histamine-Induced Skin Wheal administer Administer Drug/Placebo wait Wait for Specific Time administer->wait inject Intradermal Histamine Injection wait->inject measure Measure Wheal and Flare inject->measure calculate Calculate % Inhibition measure->calculate determine_ed50 Determine ED50 calculate->determine_ed50

Caption: Workflow for the in vivo histamine-induced skin wheal and flare test.

Conclusion

References

Head-to-head comparison of Diphenylpyraline Hydrochloride and GBR 12909

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed, data-driven comparison of Diphenylpyraline Hydrochloride and GBR 12909, two compounds with significant effects on the dopamine transporter. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological profiles, supported by experimental data and methodologies.

Introduction

This compound is a first-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] It also possesses anticholinergic properties and, notably, functions as a dopamine transporter (DAT) inhibitor, exhibiting psychostimulant effects.[1][3]

GBR 12909 (Vanoxerine) is a potent and highly selective dopamine reuptake inhibitor.[4] It is a piperazine derivative that binds with high affinity to the dopamine transporter, making it a valuable tool for studying the dopaminergic system.[4]

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the binding affinities (Ki) of this compound and GBR 12909 for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is compiled from multiple sources to provide a comparative overview.

CompoundTargetKi (nM)Source
GBR 12909 DAT 1 [5]
NET>100[5]
SERT>100[5]
Diphenylpyraline DAT Undetermined-
NETUndetermined-
SERTUndetermined-

Mechanism of Action

GBR 12909: Selective Dopamine Reuptake Inhibition

GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the dopamine transporter.[5] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, GBR 12909 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Its high selectivity for DAT over other monoamine transporters makes it a precise tool for isolating the effects of dopamine reuptake inhibition.

GBR12909_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds GBR12909 GBR 12909 GBR12909->DAT Inhibits Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

Mechanism of GBR 12909 at the dopamine synapse.
This compound: A Dual-Action Compound

This compound exhibits a dual mechanism of action. Its primary and well-characterized effect is the antagonism of the histamine H1 receptor, which underlies its use as an antihistamine.[1][2] Additionally, it acts as a competitive inhibitor of the dopamine transporter, leading to increased extracellular dopamine levels and psychostimulant effects.[3]

Diphenylpyraline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Diphenylpyraline Diphenylpyraline Diphenylpyraline->DAT Inhibits H1_Receptor Histamine H1 Receptor Diphenylpyraline->H1_Receptor Antagonizes Histamine Histamine Histamine->H1_Receptor Binds

Dual mechanism of this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is used to determine the binding affinity of a compound for the dopamine transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds at the dopamine transporter.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding agent: GBR 12783 or cocaine.

  • Test compounds: this compound and GBR 12909.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding agent.

  • Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate Components in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Workflow for a radioligand binding assay.
In Vitro Dopamine Uptake Assay

This assay measures the functional inhibition of the dopamine transporter.

Objective: To determine the potency of test compounds to inhibit dopamine uptake into cells expressing the dopamine transporter.

Materials:

  • Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

  • Radiolabeled dopamine: [³H]Dopamine.

  • Uptake buffer.

  • Test compounds: this compound and GBR 12909.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and add scintillation fluid.

  • Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.

  • Determine the IC50 value for uptake inhibition by non-linear regression analysis.

Uptake_Assay_Workflow A Plate and Culture hDAT-expressing Cells B Pre-incubate with Test Compounds A->B C Initiate Uptake with [3H]Dopamine B->C D Terminate Uptake and Wash Cells C->D E Cell Lysis and Scintillation Counting D->E F Data Analysis (IC50 determination) E->F

Workflow for an in vitro dopamine uptake assay.

In Vivo Effects: A Comparative Overview

Locomotor Activity

Both Diphenylpyraline and GBR 12909 have been shown to increase locomotor activity in rodents, an effect consistent with their ability to elevate extracellular dopamine levels.[3] Studies comparing equimolar doses of Diphenylpyraline and cocaine found that both significantly produced locomotor activation. Similarly, GBR 12909 induces a dose-dependent increase in locomotor activity.

Microdialysis

In vivo microdialysis studies have demonstrated that Diphenylpyraline administration leads to a significant increase in extracellular dopamine levels in the nucleus accumbens of mice, with effects comparable to those of cocaine.[3] GBR 12909 also produces a sustained elevation of extracellular dopamine in brain regions such as the nucleus accumbens and striatum.

Summary and Conclusion

This guide provides a head-to-head comparison of this compound and GBR 12909, highlighting their distinct pharmacological profiles.

  • GBR 12909 is a highly potent and selective dopamine reuptake inhibitor, making it an invaluable tool for specifically studying the role of the dopamine transporter in various physiological and pathological processes. Its well-defined Ki value and high selectivity provide a clear pharmacological profile.

  • This compound presents a more complex profile with a dual mechanism of action. While its primary role is as a histamine H1 receptor antagonist, its significant activity as a dopamine transporter inhibitor contributes to its psychostimulant properties. Further quantitative characterization of its binding affinities for monoamine transporters is needed for a more complete understanding of its pharmacological effects.

For researchers in drug development, the high selectivity of GBR 12909 makes it a suitable reference compound for designing novel dopamine transporter inhibitors. The dual-action nature of Diphenylpyraline may offer insights into the development of compounds with broader therapeutic applications or may highlight potential off-target effects to consider in drug design.

This comparative guide, with its summarized data and detailed experimental protocols, serves as a valuable resource for the scientific community engaged in dopamine system research and the development of novel therapeutics targeting this critical neurotransmitter pathway.

References

Differentiating the neurochemical profiles of Diphenylpyraline Hydrochloride and methylphenidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of Diphenylpyraline Hydrochloride and Methylphenidate, two central nervous system stimulants. While both compounds primarily act as monoamine reuptake inhibitors, their distinct pharmacological characteristics warrant a thorough examination for research and drug development purposes. This document synthesizes available experimental data to objectively compare their mechanisms of action, receptor binding affinities, and effects on neurotransmitter systems.

Mechanism of Action

Both this compound and Methylphenidate exert their primary effects by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to enhanced dopaminergic and noradrenergic signaling.

This compound , traditionally classified as a first-generation antihistamine with anticholinergic properties, also functions as a potent dopamine reuptake inhibitor.[1][2] Experimental evidence indicates that it acts as a competitive inhibitor at the dopamine transporter, similar to cocaine.[3] This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) for dopamine uptake without a change in the maximum velocity (Vmax).[3]

Methylphenidate is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It blocks both DAT and NET, leading to increased levels of dopamine and norepinephrine in the brain.[4] The d-threo isomer of methylphenidate is significantly more pharmacologically active than the l-threo isomer.

The distinct signaling pathways are illustrated in the diagram below:

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse Extracellular DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Postsynaptic_Effect Postsynaptic Signaling DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Diphenylpyraline Diphenylpyraline Diphenylpyraline->DAT Inhibits

Fig. 1: Mechanism of Action of Monoamine Reuptake Inhibitors.

Receptor Binding Profiles

The affinity of a compound for its target transporters is a critical determinant of its potency and selectivity. The following table summarizes the available quantitative data on the binding affinities of this compound and Methylphenidate for the dopamine and norepinephrine transporters.

CompoundTransporterParameterValueSpeciesReference
Diphenylpyraline DATIC50417 nMHuman[5]
NETKi / IC50Data not available
Methylphenidate (racemic) DATIC50118 nMHuman[6]
NETKiData not available
d-threo-Methylphenidate DATKi14.8 µMRat[7]
NETKiData not available
l-threo-Methylphenidate DATKiData not available
NETKiData not available

Note: The IC50 value for Diphenylpyraline was converted from a -log[M] value of 6.38.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies have been conducted to measure the effects of these compounds on extracellular levels of dopamine and norepinephrine in various brain regions.

CompoundNeurotransmitterBrain RegionDose% Increase from BaselineSpeciesReference
Diphenylpyraline DopamineNucleus Accumbens5 mg/kg, i.p.~200%Mouse[3]
NorepinephrineData not available
Methylphenidate DopamineNucleus Accumbens2 mg/kg, i.p.Significant IncreaseRat[8][9]
DopamineNucleus Accumbens5 mg/kg, i.p.Significant IncreaseRat[8][9]
DopamineNucleus Accumbens10 mg/kg, i.p.Significant IncreaseRat[8][9]

Supporting Experimental Data: Locomotor Activity

The psychostimulant properties of both compounds have been demonstrated through locomotor activity studies in rodents.

CompoundDoseEffect on Locomotor ActivitySpeciesReference
Diphenylpyraline 5 and 10 mg/kgInduced locomotor activationMouse[3]
Methylphenidate 3 mg/kgIncreased locomotor activityMouse[10]
Methylphenidate 2, 5, and 10 mg/kg, i.p.Increased locomotor activityRat[8][9][11]

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for DAT and NET

This protocol outlines the general steps for determining the binding affinity (Ki or IC50) of a test compound for the dopamine and norepinephrine transporters.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep 1. Prepare cell membranes expressing DAT or NET Incubation 4. Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration 5. Separate bound and free radioligand via filtration Incubation->Filtration Scintillation 6. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis 7. Calculate IC50 and/or Ki values Scintillation->Analysis

Fig. 2: Workflow for a competitive radioligand binding assay.

Detailed Method:

  • Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (Diphenylpyraline or Methylphenidate).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine

This protocol describes the general procedure for in vivo microdialysis in rodents to measure changes in extracellular neurotransmitter levels following drug administration.

Microdialysis_Workflow cluster_0 Surgical Preparation cluster_1 Microdialysis cluster_2 Drug Administration & Analysis cluster_3 Data Analysis Surgery 1. Stereotaxically implant a guide cannula into the target brain region Probe_Insertion 2. Insert a microdialysis probe through the guide cannula Surgery->Probe_Insertion Perfusion 3. Perfuse the probe with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Sample_Collection 4. Collect dialysate samples at regular intervals Perfusion->Sample_Collection Drug_Admin 5. Administer the test compound (i.p., s.c., etc.) Sample_Collection->Drug_Admin HPLC 6. Analyze neurotransmitter content in dialysate using HPLC-ECD Drug_Admin->HPLC Data_Analysis 7. Quantify changes in neurotransmitter levels relative to baseline HPLC->Data_Analysis

Fig. 3: Experimental workflow for in vivo microdialysis.

Detailed Method:

  • Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[13][14] Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[13][14] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13][14]

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular neurotransmitter levels.[15]

  • Drug Administration: Administer this compound or Methylphenidate via the desired route (e.g., intraperitoneal injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a specified period after drug administration.[15]

  • Neurochemical Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][16]

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration to determine the effect of the compound.

Summary of Neurochemical Differences

FeatureThis compoundMethylphenidate
Primary Mechanism Competitive DAT inhibitor, Histamine H1 antagonistDAT and NET inhibitor
DAT Affinity Moderate (IC50: 417 nM)High (IC50: 118 nM for racemate)
NET Affinity Data not availablePotent inhibitor
Effect on Dopamine Increases extracellular levelsIncreases extracellular levels
Effect on Norepinephrine Data not availableIncreases extracellular levels
Psychostimulant Effect Induces locomotor activityInduces locomotor activity

References

Safety Operating Guide

Proper Disposal of Diphenylpyraline Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Diphenylpyraline Hydrochloride, a histamine H1 receptor antagonist.

This compound is classified as harmful if swallowed. The primary safety directive for its disposal is to ensure that the substance and its container are managed by an approved waste disposal facility. Adherence to federal, state, and local regulations is critical to avoid environmental contamination and ensure workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. In case of a spill, avoid generating dust and collect the material using appropriate methods as outlined in the SDS.

Step-by-Step Disposal Protocol

The proper disposal route for this compound is contingent on its classification as either hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), it may exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

Step 1: Hazardous Waste Determination

The generator of the waste is responsible for determining if it is hazardous.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will have specific guidelines and procedures for chemical waste disposal and can assist in the hazardous waste determination process.

  • Toxicity Characteristic Leaching Procedure (TCLP): If required by your EHS department or a licensed waste disposal contractor, a TCLP test may be performed to determine if the waste is characteristically hazardous due to toxicity. This procedure simulates the leaching of a waste in a landfill to determine if it releases hazardous constituents into the environment.

  • Review State and Local Regulations: Some states and municipalities have stricter regulations than the federal government. Ensure compliance with all applicable local rules.

Step 2: Segregation and Labeling

Proper segregation and labeling are crucial for safe and compliant waste management.

  • Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled container for this compound waste.

  • Labeling: The label should include:

    • The words "Hazardous Waste" (if applicable)

    • The full chemical name: "this compound"

    • The CAS number: 132-18-3

    • The hazard characteristics (e.g., "Harmful if Swallowed")

    • The accumulation start date

Step 3: On-Site Accumulation

Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as per your facility's procedures. Ensure the storage area is secure and away from incompatible materials.

Step 4: Professional Disposal

Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor. Provide the contractor with the SDS and any other relevant information about the waste stream. The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.

Environmental Considerations and Aquatic Toxicity

While specific environmental fate and ecotoxicity data for this compound are limited, information on a related first-generation antihistamine, Diphenhydramine, can provide some insight into the potential environmental impact. The release of antihistamines into aquatic environments is a growing concern due to their potential effects on non-target organisms.

The following table summarizes the aquatic toxicity of Diphenhydramine, which may have a similar environmental profile to this compound.

SpeciesEndpointConcentrationReference
Daphnia magna (Water Flea)48-hour EC500.37 mg/L[1]
Pimephales promelas (Fathead Minnow)96-hour LC50>10 mg/L[1]
Lemna gibba (Duckweed)7-day NOEC>10.75 µg/L[2]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: The highest concentration of a substance at which no statistically significant adverse effect is observed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DiphenylpyralineDisposal start Start: this compound Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs waste_determination Hazardous Waste Determination consult_ehs->waste_determination hazardous_waste Classified as Hazardous Waste waste_determination->hazardous_waste Yes non_hazardous_waste Classified as Non-Hazardous Waste waste_determination->non_hazardous_waste No segregate_label_haz Segregate and Label as Hazardous Waste hazardous_waste->segregate_label_haz segregate_label_nonhaz Segregate and Label as Non-Hazardous Chemical Waste non_hazardous_waste->segregate_label_nonhaz accumulate Store in Designated Accumulation Area segregate_label_haz->accumulate segregate_label_nonhaz->accumulate licensed_disposal Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) accumulate->licensed_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures and consulting with safety professionals, laboratories can ensure the responsible and compliant disposal of this compound, protecting both human health and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylpyraline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Diphenylpyraline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.